Ethyl Methanethiosulfonate
Description
Properties
IUPAC Name |
1-methylsulfonylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYCFBWPSFFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542530 | |
| Record name | S-Ethyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-76-7 | |
| Record name | S-Ethyl methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Ethyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl Methanethiosulfonate chemical properties for researchers
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties and applications of Ethyl Methanethiosulfonate (EMTS). This document outlines its core chemical attributes, experimental protocols for its use in protein modification, and its role in advanced research techniques.
Core Chemical Properties
This compound (EMTS), with the CAS number 2043-76-7, is a sulfhydryl-reactive compound extensively used in biochemical research.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2043-76-7 | [1] |
| Molecular Formula | C3H8O2S2 | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Boiling Point | 101°C at 4 mm Hg | |
| Density | 1.2531 g/cm³ | |
| Appearance | Clear Colourless Oil | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |
| Stability | Water-sensitive. Should be stored in a refrigerator. |
Reactivity and Applications in Research
This compound is a valuable tool for protein chemistry, primarily due to its specific and rapid reactivity with thiol groups of cysteine residues to form mixed disulfides.[1] This reaction is reversible, as the disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT).
The primary application of EMTS and other methanethiosulfonate (MTS) reagents is in a technique known as the Substituted Cysteine Accessibility Method (SCAM).[2][3][4] SCAM is a powerful method for probing the structure and function of proteins, particularly ion channels and transporters.[3][4] In SCAM, a cysteine residue is introduced at a specific position in a protein, and the accessibility of this engineered cysteine to MTS reagents is assessed to infer information about the protein's architecture and conformational changes.[2][3]
Experimental Protocols
While specific experimental conditions can vary depending on the protein of interest and the research question, the following provides a general protocol for the use of this compound in protein modification, based on the principles of the Substituted Cysteine Accessibility Method.
Objective: To assess the accessibility of an engineered cysteine residue in a protein expressed in a cellular system.
Materials:
-
Cells expressing the cysteine-mutant protein of interest.
-
This compound (EMTS) stock solution (e.g., 100 mM in DMSO).
-
Extracellular recording solution (buffer appropriate for the cell type).
-
Reducing agent solution (e.g., 10 mM Dithiothreitol (DTT) in buffer).
-
Quenching solution (e.g., L-cysteine in buffer).
-
Wash buffer.
Procedure:
-
Cell Preparation: Culture cells expressing the protein of interest to an appropriate density.
-
Baseline Measurement: Measure the baseline activity of the protein (e.g., ion channel current, transporter activity) in the extracellular recording solution.
-
Reduction of Disulfide Bonds (Optional): If the engineered cysteine may have formed disulfide bonds, pre-treat the cells with a reducing agent like DTT to ensure the thiol group is available for reaction. Wash thoroughly to remove the reducing agent.
-
EMTS Application: Dilute the EMTS stock solution to the desired final concentration (typically in the low millimolar range, e.g., 1-5 mM) in the extracellular recording solution and apply it to the cells for a defined period (e.g., 1-5 minutes).
-
Quenching: Stop the reaction by washing the cells with a quenching solution containing a small thiol-containing molecule like L-cysteine to react with any remaining EMTS.
-
Wash: Thoroughly wash the cells with the extracellular recording solution to remove the quenching solution and any byproducts.
-
Post-Modification Measurement: Measure the activity of the protein again. A change in activity compared to the baseline suggests that the cysteine residue was accessible to and modified by EMTS.
-
Reversibility Check (Optional): To confirm that the observed effect is due to the formation of a disulfide bond, apply a reducing agent like DTT and measure the protein activity again. A return to the baseline activity indicates that the modification was reversible.
Visualizing Chemical and Experimental Processes
To further elucidate the utility of this compound, the following diagrams illustrate its reaction mechanism and its application in a typical experimental workflow.
Safety and Handling
Researchers should handle this compound with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] As it is water-sensitive, it should be stored in a tightly sealed container in a refrigerator and protected from moisture. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. rupress.org [rupress.org]
- 5. fishersci.com [fishersci.com]
Understanding the reactivity of Ethyl Methanethiosulfonate with cysteine
An In-depth Technical Guide to the Reactivity of Ethyl Methanethiosulfonate with Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EMTS) is a member of the methanethiosulfonate (MTS) class of chemical reagents. These compounds are highly valuable in biochemistry and molecular biology due to their specific reactivity with sulfhydryl (thiol) groups, which are characteristic of the amino acid cysteine. The reaction between EMTS and a cysteine residue results in a stable, covalent modification known as S-thiolation. This specific and rapid reaction makes EMTS an indispensable tool for probing protein structure, studying enzyme function, analyzing the redox state of cells, and developing novel therapeutic strategies.[1][2] This guide provides a detailed examination of the core reaction mechanism, kinetics, experimental protocols, and applications of EMTS in scientific research.
The Core Reaction: S-thiolation of Cysteine
The fundamental interaction between this compound and cysteine is a thiol-disulfide exchange reaction.[3][4] The process is a form of nucleophilic substitution where the deprotonated thiol group of cysteine (the thiolate anion, RS⁻) acts as the nucleophile.
Key characteristics of the reaction include:
-
High Specificity: Under mild physiological conditions (pH 6.5-7.5), the reaction is highly selective for cysteine's sulfhydryl group over other amino acid side chains.[5]
-
Mechanism: The nucleophilic thiolate attacks the sulfur atom of the MTS group in EMTS. This leads to the cleavage of the sulfur-sulfur bond and the formation of a new, stable mixed disulfide bond between the ethyl group and the cysteine residue.
-
Byproducts: The primary byproduct of this reaction is methanesulfinic acid (CH₃SO₂H). This small molecule is generally non-reactive with proteins and does not interfere with most subsequent analyses.[1][5]
-
Reversibility: A significant advantage of this modification is its reversibility. The newly formed disulfide bond can be cleaved by adding common laboratory reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which restores the original cysteine thiol.[5]
Figure 1. S-thiolation of Cysteine by EMTS.
Reaction Kinetics and Influencing Factors
The reaction between MTS reagents and thiols is exceptionally rapid.[1][5] Several factors critically influence the reaction rate:
-
pH and Thiolate Formation: The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction proceeds faster at pH values approaching or exceeding the pKₐ of the cysteine's sulfhydryl group (typically ~8.3), where a greater fraction of cysteine residues are deprotonated.
-
Intrinsic Reactivity: MTS reagents possess a high intrinsic reactivity towards thiols, with second-order rate constants generally in the range of 10⁵ M⁻¹s⁻¹.[1][5]
-
Cysteine Accessibility: In the context of proteins, the rate of modification is governed by the accessibility of the cysteine residue to the solvent and the EMTS molecule. Cysteines buried within the protein's hydrophobic core or sterically hindered sites will react much more slowly, if at all.[6]
-
Local Environment: The electrostatic environment surrounding the cysteine residue can influence its pKₐ and reactivity. Nearby positively charged amino acid residues can lower the thiol pKₐ, increasing the concentration of the reactive thiolate at neutral pH and thus accelerating the reaction.
Quantitative Data Summary
The key parameters associated with the EMTS-cysteine reaction are summarized below for easy reference.
| Parameter | Value / Description | Reference/Notes |
| Reaction Type | Nucleophilic Substitution / Thiol-Disulfide Exchange | Thiolate attacks the MTS disulfide bond.[5] |
| Reactive Groups | Cysteine Sulfhydryl (-SH) & Methanethiosulfonate (-SO₂-S-R) | Highly specific for thiols at physiological pH. |
| Key Product | Mixed Disulfide (Protein-S-S-CH₂CH₃) | A stable, covalent modification. |
| Key Byproduct | Methanesulfinic Acid (CH₃SO₂H) | Small, generally non-interfering molecule.[5] |
| General Rate Constant | ~10⁵ M⁻¹s⁻¹ | General value for MTS reagents, indicating a very fast reaction. |
| Optimal pH | pH 7.0 - 8.5 | Rate increases with pH as the cysteine thiol deprotonates. |
| Reversibility | Yes | Cleavable by reducing agents (e.g., DTT, β-mercaptoethanol).[5] |
Experimental Protocols
Precise experimental design is crucial for obtaining reliable data. Below are detailed methodologies for key experiments involving EMTS.
Protocol 1: Quantification of Cysteine Modification via LC-MS
This protocol allows for the precise determination of the extent and rate of modification of a specific cysteine residue in a protein or peptide.
Objective: To quantify the conversion of a cysteine-containing peptide to its ethyl-disulfide adduct over time.
Materials:
-
This compound (EMTS), stored as a 1 M stock in DMSO at -20°C.[7]
-
Purified cysteine-containing protein or peptide.
-
Reaction Buffer: e.g., 50 mM Phosphate buffer, pH 7.4.
-
Quenching Solution: 10% Formic Acid or 5% Trifluoroacetic Acid (TFA).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the protein/peptide in the Reaction Buffer to a final concentration of 10-50 µM.
-
Prepare a fresh working solution of EMTS in Reaction Buffer. The final concentration should be in excess (e.g., 10-fold molar excess) of the thiol concentration to ensure pseudo-first-order kinetics.
-
-
Reaction Initiation:
-
Equilibrate the protein/peptide solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the EMTS working solution. Mix thoroughly but gently. Start a timer immediately.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a tube containing the ice-cold Quenching Solution. Acidification protonates the remaining thiols, effectively stopping the reaction.[4]
-
-
LC-MS Analysis:
-
Analyze each quenched time-point sample by LC-MS.
-
Use a suitable C18 reverse-phase column to separate the unmodified peptide from the EMTS-modified peptide.
-
The EMTS modification will result in a specific mass shift (+62 Da for the -S-S-CH₂CH₃ adduct).
-
Monitor the extracted ion chromatograms (EICs) for the mass-to-charge ratios (m/z) of both the unmodified and modified species.
-
-
Data Analysis:
-
Integrate the peak areas for the unmodified (A_unmodified) and modified (A_modified) peptides at each time point.
-
Calculate the percentage of modification at each time point: % Modified = [A_modified / (A_modified + A_unmodified)] * 100.
-
Plot the percentage of modification versus time. The data can be fitted to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).
-
Figure 2. Workflow for LC-MS based quantification.
Protocol 2: Monitoring Thiol Consumption with Ellman's Reagent (DTNB)
This colorimetric assay provides an alternative method to monitor the reaction by quantifying the disappearance of free thiols.
Objective: To measure the rate of free thiol consumption upon reaction with EMTS.
Materials:
-
All materials from Protocol 5.1 (excluding LC-MS).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
UV-Vis Spectrophotometer.
Methodology:
-
Setup: Prepare parallel reaction tubes as described in Protocol 5.1.
-
Reaction and Quenching: Initiate the reaction. At each time point, instead of quenching with acid, add an aliquot of the reaction mixture to a cuvette containing a solution of DTNB in a suitable buffer (e.g., pH 8.0).
-
Measurement: The DTNB reacts almost instantaneously with any remaining free thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[3]
-
Quantification: Immediately measure the absorbance of the solution at 412 nm.
-
Data Analysis: The absorbance is proportional to the concentration of free thiols remaining. Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the thiol concentration.[3] Plot the concentration of free thiols versus time to determine the reaction rate.
Applications in Research and Drug Development
The specific and controllable reactivity of EMTS makes it a versatile tool in several advanced research areas:
-
Substituted Cysteine Accessibility Method (SCAM): This powerful technique is used to map the topology and conformational changes of proteins, particularly ion channels.[2] By systematically replacing residues with cysteine and testing their reactivity with MTS reagents like EMTS, researchers can determine which parts of the protein are exposed to the solvent in different functional states.[2][7]
-
Redox Proteomics: EMTS can be used to "cap" or block free cysteine residues in a protein sample. This allows researchers to distinguish between cysteines that were originally in a reduced state versus those that were oxidized (e.g., part of a disulfide bond). This is a key step in workflows designed to identify and quantify oxidative post-translational modifications.[8][9]
-
Enzyme Inhibition and Activity Modulation: Modifying a critical cysteine residue in an enzyme's active site with EMTS can modulate or inhibit its activity. This can be used to study enzyme mechanisms or as a strategy for developing covalent inhibitors.[6]
-
Drug Delivery Systems: The principle of thiol-disulfide exchange is leveraged in redox-responsive drug delivery.[3] Nanoparticles can be designed to release a therapeutic payload in the highly reducing intracellular environment (high glutathione concentration), where disulfide bonds formed by reagents like EMTS would be cleaved.[3]
Conclusion
This compound is a potent and specific reagent for the chemical modification of cysteine residues. Its rapid reaction kinetics, high selectivity for thiols, and the reversible nature of the resulting disulfide bond make it an invaluable tool for researchers. From elucidating the complex architecture of membrane proteins to quantifying the redox state of the proteome, the applications of EMTS continue to expand, driving innovation in fundamental biology and therapeutic development. A thorough understanding of its reactivity and the factors that control it is essential for its effective use in the laboratory.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Methanethiosulfonate for studying protein structure and function
An In-depth Technical Guide to Ethyl Methanethiosulfonate for Studying Protein Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (EMTS) is a sulfhydryl-reactive chemical probe belonging to the methanethiosulfonate (MTS) family of reagents. It is a powerful tool for investigating protein structure and function by selectively modifying the side chains of cysteine residues. This guide provides a comprehensive overview of EMTS, including its chemical properties, mechanism of action, and its primary applications in protein science. We detail its use in the Substituted Cysteine Accessibility Method (SCAM) for mapping protein topology and exploring conformational changes. Furthermore, this document provides detailed experimental protocols for protein modification and subsequent analysis by mass spectrometry, structured quantitative data for easy reference, and visual diagrams of key workflows and mechanisms to facilitate understanding.
Introduction to this compound (EMTS)
EMTS is a small, membrane-permeable molecule that reacts with high specificity and rapidity with thiol groups, such as those found in the amino acid cysteine.[1][2] This reaction, known as thiol-alkylation, results in the formation of a stable mixed disulfide bond between the protein and an ethylthio (-S-CH₂CH₃) group. The small size and reactivity of EMTS make it an excellent probe for assessing the solvent accessibility of cysteine residues within a protein's three-dimensional structure.
The reaction is reversible through the application of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which allows for controlled experiments and the restoration of native protein function if desired.[1] Due to their high reactivity and specificity, EMTS and other MTS reagents are preferred over other sulfhydryl modifiers like iodoacetates or maleimides for achieving stoichiometric modification under mild physiological conditions.[1]
Chemical Properties of EMTS:
Mechanism of Action
EMTS reacts with the thiolate anion (R-S⁻) of a cysteine residue in a nucleophilic substitution reaction. The thiolate attacks the sulfur atom of the thiosulfonate group in EMTS, displacing the methanesulfinate ion (CH₃SO₂⁻) and forming an ethyl disulfide bond with the cysteine.
The reaction can be summarized as: Protein-SH + CH₃SO₂-S-CH₂CH₃ → Protein-S-S-CH₂CH₃ + CH₃SO₂H
This modification adds an ethylthio group to the cysteine residue, increasing its mass by approximately 61 Da and altering the local steric and electronic environment.
Caption: Chemical reaction of EMTS with a protein cysteine residue.
Applications in Protein Structure and Function Studies
The primary application of EMTS and related MTS reagents is the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the secondary and tertiary structure of proteins, particularly membrane proteins like ion channels and transporters.[1][3]
Substituted Cysteine Accessibility Method (SCAM)
SCAM provides information about the solvent exposure of specific amino acid residues.[1][3] The general workflow is as follows:
-
Site-Directed Mutagenesis: The native protein, often with its accessible native cysteines removed or replaced, is mutated to introduce a single cysteine residue at a position of interest.[4]
-
Expression: The cysteine mutant is expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[4]
-
Modification: The expressed protein is exposed to an MTS reagent like EMTS.
-
Functional or Structural Analysis: The effect of the modification is measured.
-
Functional: For ion channels, a change in current (inhibition or activation) upon modification indicates that the introduced cysteine is accessible to the reagent.[1][4] By testing accessibility from either the extracellular or intracellular side with membrane-impermeant MTS reagents, the topology of the protein can be mapped.[5]
-
Structural/Biochemical: The modification can be detected by a mass shift using mass spectrometry or by a protection assay, where the EMTS-modified cysteine will not react with a subsequent, bulkier reporter thiol reagent (e.g., a fluorescent or biotinylated maleimide).[3][5]
-
SCAM can be used to:
-
Map the topology of membrane proteins, identifying transmembrane, extracellular, and intracellular domains.[3]
-
Identify the amino acid residues that line a channel pore or a transporter translocation pathway.[1]
-
Detect conformational changes associated with protein function (e.g., channel gating, transporter cycling, or receptor activation) by observing changes in cysteine accessibility in different functional states.[4][6]
Probing Drug and Ligand Binding Sites
EMTS can be used to identify residues within a binding pocket. If a cysteine introduced into a putative binding site becomes inaccessible to EMTS in the presence of a ligand or drug, it provides strong evidence that the residue is part of, or is sterically shielded by, the binding site. This approach was successfully used to study the serotonin transporter.[1]
Quantitative Data
The following tables summarize key quantitative parameters for MTS reagents.
Table 1: Reactivity and Stability of MTS Reagents
| Parameter | Value / Observation | Reference(s) |
| Intrinsic Reactivity with Thiols | ~10⁵ M⁻¹ sec⁻¹ | [1] |
| Solution Preparation | Should be dissolved immediately prior to use. | [1] |
| Recommended Solvent | DMSO for non-water-soluble variants; water for charged variants. | [1] |
| Stability in Aqueous Solution | Hydrolyzes over time; half-life is pH-dependent. | [1] |
| Half-life of MTSET (pH 7.0, 20°C) | ~12 minutes | [1] |
| Half-life of MTSES (pH 7.0, 20°C) | ~370 minutes | [1] |
| Reversibility | Modification is reversible with reducing agents (DTT, β-mercaptoethanol). | [1] |
Table 2: Typical Experimental Parameters
| Parameter | Typical Value | Reference(s) |
| Reagent Concentration | 1-2 mM (can be adjusted based on reactivity and protein) | [4] |
| Protein Concentration | Stoichiometric modification can be achieved even at mM concentrations. | [1] |
| Reaction Time | Varies from seconds to minutes depending on accessibility and reactivity. | [6] |
| Temperature | Typically performed on ice (4°C) or at room temperature. | [1][4] |
| pH | Typically performed at or near physiological pH (7.0 - 7.4). | [1] |
Experimental Protocols
Protocol 1: General Protein Modification with EMTS
This protocol describes a general procedure for labeling a purified protein with EMTS.
Materials:
-
Purified protein containing at least one cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
This compound (EMTS).
-
Anhydrous DMSO.
-
Reducing agent (e.g., DTT) for control reactions or reversal.
-
Desalting column or dialysis membrane for removing excess reagent.
Procedure:
-
Protein Preparation: If the protein has been stored in a buffer containing reducing agents, it must be removed by dialysis or buffer exchange prior to the labeling reaction.
-
EMTS Stock Solution: Prepare a fresh 100 mM stock solution of EMTS in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Add the EMTS stock solution to the protein solution to achieve a final EMTS concentration that is typically a 5- to 20-fold molar excess over the concentration of cysteine residues.
-
Note: The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at 4°C or 30 minutes at room temperature with gentle mixing.
-
-
Quenching and Reagent Removal:
-
(Optional) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine.
-
Remove excess, unreacted EMTS and the methanesulfinic acid byproduct using a desalting column, spin filtration, or dialysis against the desired buffer.
-
-
Verification: Confirm the modification using mass spectrometry (see Protocol 2).
Protocol 2: Analysis of EMTS-Modified Proteins by Mass Spectrometry
Mass spectrometry (MS) is used to confirm the covalent modification and identify the site(s) of labeling.[7]
Materials:
-
EMTS-modified protein sample (from Protocol 1).
-
Mass spectrometer (e.g., Q-TOF or Orbitrap).
-
(For bottom-up analysis) Protease (e.g., Trypsin), reduction/alkylation reagents (DTT, iodoacetamide), and formic acid.
Procedure A: Intact Mass Analysis (Top-Down)
-
Desalt the modified protein sample into a buffer compatible with MS (e.g., containing volatile salts like ammonium acetate).
-
Infuse the sample directly into the mass spectrometer using electrospray ionization (ESI).
-
Acquire the mass spectrum of the intact protein.
-
Compare the measured mass of the modified protein to the unmodified control. A successful modification will result in a mass increase of ~61.0 Da (C₂H₅S) for each labeled cysteine.
Procedure B: Peptide Mapping (Bottom-Up)
-
Proteolytic Digestion:
-
Denature the modified protein sample.
-
Reduce any remaining disulfide bonds with DTT and alkylate the newly freed cysteines with iodoacetamide to prevent disulfide scrambling.
-
Digest the protein into smaller peptides using a protease like trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Separate the peptides using liquid chromatography (LC) coupled to the mass spectrometer.
-
Analyze the peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify a variable modification on cysteine residues corresponding to the mass of the ethylthio group (+61.0 Da).
-
The search results will identify the specific cysteine-containing peptides that were modified, pinpointing the exact location of EMTS labeling.[8]
-
Caption: General experimental workflow for the SCAM technique.
Application in Drug Development
Understanding the structure and dynamic conformational states of a therapeutic target is crucial for rational drug design. EMTS and the SCAM technique provide a powerful means to:
-
Validate Binding Pockets: Confirm the location of drug binding sites by demonstrating protection of engineered cysteines from EMTS modification upon drug binding.
-
Elucidate Mechanism of Action: Differentiate between allosteric and competitive inhibitors by mapping conformational changes induced by drug binding at sites distant from the active site.
-
Screen for Modulators: Develop high-throughput functional screens where the accessibility of a strategically placed cysteine to EMTS is used as a readout for the binding of channel- or transporter-modulating compounds.
Caption: Workflow for using EMTS to validate a drug binding site.
Conclusion
This compound is a versatile and highly effective chemical probe for the study of protein structure and function. Its specificity for cysteine residues, combined with its reversible nature, makes it an indispensable tool for researchers. The Substituted Cysteine Accessibility Method, powered by EMTS and other MTS reagents, has provided invaluable insights into the architecture and dynamic nature of complex proteins, particularly membrane-bound channels and transporters. The protocols and data presented in this guide offer a solid foundation for the successful application of EMTS in elucidating protein mechanisms and advancing drug discovery efforts.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. scbt.com [scbt.com]
- 3. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msvision.com [msvision.com]
- 8. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cysteine-Specific Modification with Ethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for the specific chemical modification of cysteine residues in proteins using Ethyl Methanethiosulfonate (EMTS). It is intended to serve as a technical resource for researchers in proteomics, structural biology, and drug discovery.
Introduction to Cysteine Modification and this compound
Cysteine, with its unique sulfhydryl (-SH) group, is a highly reactive amino acid residue that plays critical roles in protein structure, function, and regulation. The nucleophilic nature of the cysteine thiol makes it a prime target for specific chemical modification. This compound (EMTS) is a thiol-reactive reagent that covalently modifies cysteine residues with high specificity. This modification introduces an ethylthio (-S-S-CH₂CH₃) group, forming a mixed disulfide bond.
The ability to specifically modify cysteine residues with reagents like EMTS has been instrumental in advancing our understanding of protein structure-function relationships. A prominent application is the Substituted Cysteine Accessibility Method (SCAM), which is used to probe the accessibility of specific residues within a protein, providing insights into protein conformation and dynamics, particularly in membrane proteins like ion channels.[1] Furthermore, the strategic placement of cysteine residues through site-directed mutagenesis, followed by modification with MTS reagents, allows for the investigation of ligand binding sites and the mechanisms of drug action.
Chemical Principles of EMTS Modification
The reaction between EMTS and a cysteine residue is a specific and rapid process that results in the formation of a disulfide bond.[2]
Reaction Mechanism
The core of the reaction is the nucleophilic attack of the deprotonated cysteine thiol (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group in EMTS. This results in the formation of a mixed disulfide bond between the cysteine residue and an ethyl group, with the concomitant release of methanesulfinic acid.
Caption: Chemical reaction of this compound with a cysteine residue.
Specificity and Reaction Conditions
The reaction of EMTS is highly specific for cysteine residues under mild conditions. The rate of modification is dependent on the pH of the reaction buffer, as the deprotonated thiolate anion is the reactive species. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol (around pH 7.5-8.5). The accessibility of the cysteine residue within the protein's three-dimensional structure is also a critical factor; buried cysteines will react much slower or not at all compared to surface-exposed residues.
Applications in Research and Drug Development
The specific modification of cysteine residues by EMTS and other MTS reagents has a range of applications in both basic research and drug discovery.
Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly the lining of ion channel pores and crevices on protein surfaces.[1] The method involves:
-
Site-directed mutagenesis: A residue of interest is mutated to a cysteine.
-
Functional expression: The mutant protein is expressed in a suitable system (e.g., Xenopus oocytes).
-
Application of MTS reagent: The expressed protein is exposed to an MTS reagent like EMTS.
-
Functional measurement: The effect of the modification on protein function (e.g., ion channel conductance) is measured.
A functional effect of the MTS reagent indicates that the introduced cysteine is accessible to the aqueous environment. By systematically applying this method to different residues, a map of the accessible surfaces can be generated. The size and charge of different MTS reagents can provide further information about the dimensions and electrostatic environment of the accessible region.[3]
Probing Drug Binding Sites
EMTS and other MTS reagents can be used to investigate the binding sites of drugs and other small molecules. If a drug protects a cysteine residue from modification by an MTS reagent, it suggests that the drug binds at or near that residue. This "protection assay" can provide valuable information for understanding drug-receptor interactions and for the rational design of new therapeutic agents.[3]
Enzyme Inhibition and Activity Modulation
Cysteine residues are often found in the active sites of enzymes. Modification of a catalytic cysteine with EMTS can lead to irreversible inhibition of the enzyme. This can be used to identify essential cysteine residues and to study enzyme mechanisms. Conversely, in some cases, modification may lead to an enhancement of protein function.[3]
Experimental Protocols
The following are generalized protocols for the use of EMTS in protein modification studies. Specific parameters may need to be optimized for the protein and experimental system of interest.
Protocol for SCAM using Two-Electrode Voltage-Clamp in Xenopus Oocytes
This protocol describes a typical SCAM experiment to assess the accessibility of a cysteine residue in an ion channel expressed in Xenopus oocytes.
Caption: Experimental workflow for a SCAM experiment.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the cysteine-mutant ion channel
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Recording solution (e.g., ND96)
-
This compound (EMTS) stock solution (e.g., 1 M in DMSO)
-
Agonist/modulator solutions as required for the specific ion channel
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with the cRNA encoding the cysteine-mutant ion channel.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential appropriate for the ion channel being studied (e.g., -80 mV).
-
Continuously perfuse the oocyte with the recording solution.
-
-
Baseline Measurement:
-
Elicit currents by applying the appropriate agonist or voltage protocol.
-
Record stable baseline currents before the application of EMTS.
-
-
EMTS Application:
-
Prepare a fresh working solution of EMTS in the recording solution. A typical concentration is in the range of 100 µM to 1 mM. For example, a study on GABA-A receptors used 300 µM EMTS.[3]
-
Apply the EMTS solution to the oocyte for a defined period (e.g., 30 seconds to 2 minutes).
-
-
Post-Modification Measurement:
-
Wash out the EMTS with the recording solution.
-
Elicit and record currents again using the same protocol as in the baseline measurement.
-
-
Data Analysis:
-
Compare the current amplitude and/or kinetics before and after EMTS application.
-
A significant change in the current suggests that the cysteine residue was modified by EMTS and is therefore accessible.
-
Protocol for Protein Labeling with EMTS for Mass Spectrometry Analysis
This protocol outlines the general steps for labeling a purified protein with EMTS and preparing it for analysis by mass spectrometry to confirm the modification.
Materials:
-
Purified protein containing one or more cysteine residues
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (EMTS)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Desalting column or dialysis cassette
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of thiol-containing reagents. If necessary, perform a buffer exchange.
-
Determine the protein concentration.
-
-
Labeling Reaction:
-
Add EMTS to the protein solution to a final concentration typically in a 10- to 100-fold molar excess over the protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted EMTS.
-
-
Removal of Excess Reagents:
-
Remove excess EMTS and quenching reagent by desalting or dialysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce (if disulfide bonds are to be analyzed), and alkylate the protein sample.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the data for peptides containing a mass shift corresponding to the addition of an ethylthio group (+60.02 Da) on cysteine residues.
-
Data Presentation
The following table summarizes qualitative and quantitative data on the effects of various n-alkyl-methanethiosulfonate reagents on the function of α1β3M286Cγ2L GABA-A receptors, as an example of data obtained from SCAM experiments.[3]
| MTS Reagent | Concentration | Exposure Time | Effect on GABA Sensitivity | Effect on Etomidate Modulation |
| Methyl-MTS | Not specified | Not specified | No significant change | Not specified |
| Ethyl-MTS | 300 µM | 30 seconds | No significant change | Increased |
| n-Propyl-MTS | Not specified | Not specified | Persistently increased | Decreased |
| n-Butyl-MTS | Not specified | Not specified | Persistently increased | Decreased |
| n-Hexyl-MTS | Not specified | Not specified | Persistently increased | Decreased |
| n-Octyl-MTS | Not specified | Not specified | Smaller persistent increase | Smaller decrease |
| n-Decyl-MTS | Not specified | Not specified | Smaller persistent increase | Smaller decrease |
Data adapted from Fantasia et al., J Med Chem, 2020.[3]
Conclusion
This compound is a valuable tool for the specific modification of cysteine residues in proteins. Its application in techniques such as SCAM has provided significant insights into protein structure and function. For professionals in drug development, EMTS and related reagents offer a powerful approach to elucidate drug binding sites and mechanisms of action. The protocols and principles outlined in this guide provide a solid foundation for the successful application of EMTS in a variety of research contexts. Careful optimization of reaction conditions and appropriate analytical methods are crucial for obtaining reliable and informative results.
References
- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Methanethiosulfonate: A Technical Guide to Reversible Thiol Modification
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
Ethyl Methanethiosulfonate (EMTS) has emerged as a valuable tool in chemical biology and drug development for the selective and reversible modification of cysteine residues in proteins. Its ability to form a mixed disulfide bond with the thiol group of cysteine allows for the transient modulation of protein function, making it an ideal reagent for studying the role of specific cysteine residues in protein activity, structure, and signaling pathways. This technical guide provides an in-depth overview of the core principles of EMTS chemistry, detailed experimental protocols for its application, and a summary of its use in probing cellular signaling pathways.
Introduction to this compound (EMTS)
This compound (CH₃SO₂SC₂H₅) is a member of the methanethiosulfonate (MTS) family of reagents, known for their high reactivity and specificity towards sulfhydryl groups. The reaction of EMTS with a protein thiol results in the formation of an S-ethylated mixed disulfide, effectively capping the cysteine residue. A key feature of this modification is its reversibility; the disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, restoring the native cysteine.[1][2] This reversible nature distinguishes EMTS from irreversible thiol-modifying reagents like N-ethylmaleimide (NEM) and iodoacetamide.[3][4]
The molecular formula of this compound is C₃H₈O₂S₂, and it has a molecular weight of 140.23 g/mol .[5][6]
Mechanism of Thiol Modification
The reaction between EMTS and a cysteine thiol is a nucleophilic substitution where the thiolate anion (Cys-S⁻) of the cysteine residue attacks the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond (Cys-S-S-Et) and the release of methanesulfinic acid.[2] The reaction is highly specific for thiols under mild physiological conditions.[1][2]
Quantitative Data
The reactivity of MTS reagents with thiols is generally rapid. While specific kinetic data for EMTS is not abundantly available in the literature, the intrinsic reactivity of MTS reagents with thiols is on the order of 10⁵ M⁻¹s⁻¹.[2] The reaction rate is dependent on several factors, including pH, temperature, and the accessibility of the cysteine residue within the protein structure.
Table 1: General Reaction Parameters for MTS Reagents
| Parameter | Value/Condition | Reference(s) |
| Reaction Rate Constant | ~10⁵ M⁻¹s⁻¹ (for MTS reagents) | [2] |
| Optimal pH | 7.0 - 8.5 | [3][7] |
| Typical Concentration | 1 - 10 mM | [2] |
| Reaction Time | 1 - 5 minutes | [2] |
| Reversal Reagent | Dithiothreitol (DTT) or β-mercaptoethanol | [1][2] |
| DTT Concentration for Reversal | 50 - 100 mM | [7][8] |
| Reversal Incubation Time | 10 - 30 minutes | [7][8] |
| Reversal pH | 8.3 - 8.5 | [7] |
Experimental Protocols
General Protocol for Reversible Protein Modification with EMTS
This protocol provides a general workflow for the reversible modification of a protein with EMTS and subsequent analysis.
Materials:
-
Purified protein of interest
-
This compound (EMTS)
-
Amine-free buffer (e.g., PBS or HEPES, pH 7.0-8.0)
-
Anhydrous DMSO or water for dissolving EMTS
-
Dithiothreitol (DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reagents for protein activity assay
-
Mass spectrometer (for verification of modification)
Procedure:
-
Protein Preparation:
-
Buffer exchange the purified protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Buffers containing primary amines like Tris should be avoided as they can react with EMTS.
-
Adjust the protein concentration to 1-10 mg/mL.[9]
-
-
EMTS Solution Preparation:
-
Immediately before use, prepare a stock solution of EMTS (e.g., 100 mM) in anhydrous DMSO or water. MTS reagents can hydrolyze in aqueous solutions over time.[2]
-
-
Modification Reaction:
-
Add the EMTS stock solution to the protein solution to achieve the desired final concentration (typically 1-10 mM). A molar excess of EMTS to protein is generally used.
-
Incubate the reaction mixture for 5-30 minutes at room temperature. The optimal time and concentration should be determined empirically for each protein.
-
-
Removal of Excess EMTS:
-
To stop the reaction and remove unreacted EMTS, pass the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired buffer.
-
-
Analysis of Modified Protein:
-
Activity Assay: Perform a functional assay to determine the effect of the modification on the protein's activity.
-
Mass Spectrometry: Analyze the modified protein by mass spectrometry to confirm the modification and determine the number of modified cysteines. The modification with an ethyl group from EMTS will result in a mass increase of +60.02 Da per modified cysteine.
-
-
Reversal of Modification:
-
Removal of DTT:
-
Remove excess DTT and the cleaved ethyl-thiol group by size-exclusion chromatography.
-
-
Analysis of Restored Protein:
-
Repeat the activity assay and mass spectrometry analysis to confirm the restoration of the protein's function and the removal of the modification.
-
Mass Spectrometry Analysis of EMTS-Modified Proteins
Mass spectrometry is a powerful technique to confirm and characterize the modification of proteins by EMTS.
Sample Preparation for Mass Spectrometry:
-
After the modification reaction and removal of excess EMTS, the protein sample can be prepared for either "top-down" (intact protein) or "bottom-up" (peptide-based) proteomics analysis.
-
For bottom-up analysis, the protein is typically denatured, reduced (if not analyzing the EMTS modification itself), alkylated (to cap any remaining free cysteines), and then digested with a protease such as trypsin.[10][11]
-
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Data Analysis:
-
In the mass spectrum, peptides containing a cysteine residue modified by EMTS will exhibit a mass shift of +60.02 Da.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptides and pinpoint the exact location of the modification within the peptide sequence.[10]
Application in Studying Signaling Pathways: Redox Regulation of EGFR
While direct studies employing EMTS to investigate the Epidermal Growth Factor Receptor (EGFR) signaling pathway are not extensively documented, the known redox regulation of this pathway through cysteine modifications makes it a prime candidate for such investigations. The EGFR signaling cascade is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[13][14]
The activity of EGFR is modulated by reactive oxygen species (ROS) through the oxidation of a critical cysteine residue (Cys797) in its kinase domain.[13][15] Oxidation of Cys797 to sulfenic acid enhances the kinase activity of EGFR.[15]
EMTS could be employed as a tool to mimic or probe the effects of cysteine modification in the EGFR signaling pathway. By reversibly modifying accessible cysteine residues, researchers could investigate their role in EGFR activation, dimerization, and downstream signaling events.
By using EMTS to modify Cys797 or other accessible cysteines, researchers could:
-
Investigate the impact of a stable, yet reversible, modification on EGFR kinase activity.
-
Study how such modifications affect the binding of ATP or EGFR inhibitors.
-
Elucidate the role of specific cysteine residues in the protein-protein interactions that are critical for downstream signaling.
Conclusion
This compound is a powerful and versatile reagent for the reversible modification of cysteine residues in proteins. Its specificity, rapid reactivity, and the reversibility of the modification make it an invaluable tool for researchers in academia and the pharmaceutical industry. The ability to transiently block cysteine function allows for detailed studies of protein structure-function relationships and the role of specific cysteine residues in complex biological processes like cellular signaling. As our understanding of the "cysteineome" and its role in health and disease expands, reagents like EMTS will continue to be instrumental in advancing our knowledge and in the development of novel therapeutic strategies.
References
- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of post-translational modifications by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 13. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Methanethiosulfonate: A Versatile Tool for Probing Protein Structure and Function in Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Methanethiosulfonate (EMTS) is a sulfhydryl-reactive reagent that has emerged as a powerful tool in biochemical research for the selective modification of cysteine residues in proteins. Its ability to form a mixed disulfide bond with the thiol group of cysteine allows for the introduction of an ethylthio (-SEt) group, providing a means to investigate protein structure, function, and interactions. This technical guide provides a comprehensive overview of the applications of EMTS, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
EMTS reacts specifically and rapidly with thiol groups to form mixed disulfides.[1] This reactivity makes it an ideal probe for methods like Substituted Cysteine Accessibility Method (SCAM), which is used to map the solvent accessibility of cysteine residues and infer structural information about proteins, particularly membrane proteins like ion channels.[1][2][3]
Core Applications in Biochemical Research
The primary application of EMTS revolves around its ability to covalently modify cysteine residues. This modification can be used in several ways to gain insights into protein biology.
Probing Protein Structure with Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique to study the structure and conformational changes of proteins.[1][2][3] The method involves introducing a cysteine residue at a specific position in a protein through site-directed mutagenesis. The accessibility of this engineered cysteine to modification by EMTS and other methanethiosulfonate (MTS) reagents provides information about its location and environment within the protein structure. For instance, in transmembrane proteins, the reactivity of a cysteine residue with a membrane-impermeant reagent can indicate whether it is exposed to the extracellular or intracellular solvent.
A key aspect of SCAM is the use of a series of n-alkyl-MTS reagents of varying sizes, including EMTS. By observing which reagents can access and modify the cysteine, researchers can estimate the dimensions of a channel pore or binding pocket.[4][5][6] For example, a study on GABA-A receptors used a range of n-alkyl-MTS reagents, from methyl-MTS to n-decyl-MTS, to probe the distance between the anesthetic etomidate and a specific residue in its binding site.[4][6]
Investigating Enzyme Active Sites and Kinetics
The catalytic activity of many enzymes relies on the presence of a reactive cysteine residue in their active site. EMTS can be used to selectively modify this cysteine, often leading to a change in enzyme activity. By studying the kinetics of this modification and its effect on substrate binding and catalysis, researchers can gain valuable information about the role of the active site cysteine.[7][8] For instance, the use of MTS reagents can help in understanding the conformational dynamics of enzyme active site loops.[9]
Studying Protein-Protein Interactions
EMTS can be employed to investigate the interfaces of protein-protein interactions. If a cysteine residue is located at the interaction interface, its accessibility to EMTS will be altered upon the formation of the protein complex. By comparing the modification rate of the cysteine in the free and complexed states, the binding interface can be mapped.
Probing Redox Signaling Pathways
Cysteine residues are key players in redox signaling, as their thiol groups can undergo various reversible and irreversible oxidative modifications.[2][4][5][9][10] While not as commonly used as other redox probes, EMTS can be utilized to "trap" the reduced state of a specific cysteine residue, preventing its participation in redox reactions. This allows for the study of the functional consequences of blocking a particular redox-sensitive cysteine in a signaling pathway. The modification of cysteine residues by reactive oxygen species (ROS) can lead to changes in protein function and the activation or inhibition of signaling cascades.[2][4][10]
Quantitative Data on EMTS Applications
The following tables summarize quantitative data from various studies that have utilized EMTS and other MTS reagents for protein modification.
| Parameter | Value | Protein/System | Reference |
| Concentration | 300 µM | α1β3M286Cγ2L GABA-A Receptors | [4][6] |
| 50 µM - 300 µM | α1L232Wβ3M286Cγ2L GABA-A Receptors | [11] | |
| Exposure Time | 30 seconds | α1β3M286Cγ2L GABA-A Receptors | [4][6] |
| 30 - 180 seconds | α1L232Wβ3M286Cγ2L GABA-A Receptors | [11] | |
| Effect on Protein Function | Increased etomidate modulation | α1β3M286Cγ2L GABA-A Receptors | [4][6] |
| No significant change in GABA sensitivity | α1β3M286Cγ2L GABA-A Receptors | [4][6] | |
| Persistently reduced propofol enhancement | α1L232Wβ3M286Cγ2L GABA-A Receptors | [11] |
Table 1: Experimental Parameters for EMTS Modification of GABA-A Receptors. This table provides examples of the concentrations and exposure times used for modifying specific cysteine mutants of the GABA-A receptor with EMTS and the resulting functional consequences.
| Reagent | Concentration | Exposure Time | Effect on α1L232Wβ3M286Cγ2L Receptors | Reference |
| Methyl-MTS | 300 µM | 30 s | No significant effect | [11] |
| Ethyl-MTS | 300 µM | 30 s | Persistent reduction in propofol enhancement | [11] |
| n-Propyl-MTS | 300 µM | 30 s | Persistent reduction in propofol enhancement | [11] |
| n-Butyl-MTS | 300 µM | 30 s | Persistent reduction in propofol enhancement | [11] |
| n-Pentyl-MTS | 100 µM | 90 s | Persistent reduction in propofol enhancement | [11] |
| n-Hexyl-MTS | 100 µM | 90 s | No significant effect | [11] |
| n-Octyl-MTS | 50 µM | 180 s | No significant effect | [11] |
| n-Decyl-MTS | 50 µM | 180 s | No significant effect | [11] |
Table 2: Comparative Effects of n-Alkyl-MTS Reagents. This table illustrates the differential effects of a series of MTS reagents on a specific GABA-A receptor mutant, highlighting the importance of the alkyl chain length in probing steric hindrance.
Experimental Protocols
This section provides a generalized protocol for the modification of cysteine residues in a purified protein with EMTS. It is important to note that optimal conditions (e.g., concentration, incubation time, temperature, and pH) should be determined empirically for each specific protein and experimental goal.
General Protocol for EMTS Modification of a Purified Protein
Materials:
-
Purified protein containing one or more cysteine residues.
-
This compound (EMTS).
-
Anhydrous Dimethyl Sulfoxide (DMSO) for preparing EMTS stock solution.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.0-8.0). Buffers should be free of primary amines (like Tris) and thiols (like DTT or β-mercaptoethanol).
-
Quenching reagent (e.g., L-cysteine or DTT).
-
Desalting column or dialysis cassette for removing excess reagents.
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a suitable reaction buffer at a known concentration. If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.
-
If the protein contains disulfide bonds that need to be reduced to make cysteines available for modification, treat the protein with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be completely removed before adding EMTS. This can be achieved by a desalting column or dialysis.
-
-
Preparation of EMTS Stock Solution:
-
EMTS is sensitive to water.[12] Prepare a fresh stock solution of EMTS in anhydrous DMSO immediately before use. A typical stock concentration is 100 mM.
-
-
Modification Reaction:
-
Add the EMTS stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of EMTS over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light if any component is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the modification reaction, add a quenching reagent such as L-cysteine or DTT to a final concentration that is in excess of the initial EMTS concentration. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted EMTS and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Verification of Modification:
-
The extent of modification can be determined using mass spectrometry. The addition of an ethylthio group (-S-CH2CH3) results in a mass increase of 60.12 Da per modified cysteine.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a valuable reagent for the biochemical toolkit, offering a specific and efficient means to probe the structure and function of proteins through cysteine modification. Its application in techniques like SCAM has significantly advanced our understanding of complex protein systems, particularly in the field of membrane protein biology. Furthermore, its utility in studying enzyme mechanisms and protein-protein interactions underscores its versatility. As proteomics and structural biology continue to evolve, the creative application of chemical probes like EMTS will undoubtedly continue to provide novel insights into the intricate world of protein science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]
- 3. A Workflow of MS/MS Data Analysis to Maximize the Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational modification of cysteine in redox signaling and oxidative stress: Focus on s-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-thiolation mimicry: quantitative and kinetic analysis of redox status of protein cysteines by glutathione-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Architectural Landscape of Proteins: An In-depth Technical Guide to Ethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl Methanethiosulfonate (EMTS) as a tool for elucidating protein topology. It delves into the underlying chemical principles, offers detailed experimental methodologies, and presents a framework for data interpretation, empowering researchers to effectively utilize this technique in their studies of protein structure and function.
Introduction: Unveiling Protein Topology with Cysteine Accessibility Mapping
Understanding the three-dimensional structure of a protein is paramount to deciphering its biological function. Substituted Cysteine Accessibility Mapping (SCAM) is a powerful biochemical technique used to probe the local environment of specific amino acid residues within a protein.[1][2] This method involves introducing cysteine residues at desired positions through site-directed mutagenesis and then assessing their accessibility to sulfhydryl-reactive reagents.[1][2] The reactivity of these engineered cysteines provides valuable information about their location within aqueous cavities, such as ion channel pores or transporter lumens, and their exposure to the solvent.[1]
This compound (EMTS) is a thiol-reactive compound that plays a significant role in SCAM. By covalently modifying accessible cysteine residues, EMTS allows researchers to map the topography of proteins, particularly membrane proteins, and to investigate conformational changes associated with protein function.[3] The choice between membrane-permeant and impermeant reagents is crucial for distinguishing between intracellular and extracellular domains of membrane proteins.[4]
The Chemical Underpinnings: Mechanism of Action
The utility of EMTS in protein topology studies stems from its specific and efficient reaction with the sulfhydryl (thiol) group of cysteine residues. The core of this reaction is the formation of a disulfide bond, a covalent linkage between the sulfur atom of the cysteine and the ethylthio group of EMTS.
The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion (-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide (Protein-S-S-CH₂CH₃) and the release of the methanesulfinate ion (CH₃SO₂⁻). The reaction is highly dependent on pH, with optimal rates typically observed in the slightly alkaline range (pH 7.2-8.5), where a significant portion of the cysteine sulfhydryl groups are in the more reactive thiolate form.[5]
Experimental Protocols: A Step-by-Step Guide
This section outlines a generalized protocol for using EMTS in cysteine accessibility mapping. Researchers should note that specific parameters may require optimization based on the protein of interest and the experimental system.
Protein Preparation: The Foundation of the Experiment
-
Site-Directed Mutagenesis: The initial and most critical step is the generation of single-cysteine mutants of the target protein. A "cysteine-less" version of the protein, where all native, non-essential cysteines are mutated to a non-reactive amino acid like serine or alanine, often serves as a negative control and the backbone for introducing single cysteines at desired locations.[1] Standard molecular biology techniques are employed for this purpose.
-
Protein Expression: The cysteine mutants are then expressed in a suitable system, such as Xenopus oocytes, cultured mammalian cells (e.g., HEK293T), or bacteria, depending on the nature of the protein and the experimental goals.[1]
The Labeling Reaction: Modifying Accessible Cysteines
This protocol is adapted for labeling surface-expressed proteins in adherent cells.
Materials:
-
Cultured cells expressing single-cysteine mutants of the protein of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (EMTS) stock solution (e.g., 100 mM in DMSO).
-
Quenching solution (e.g., 100 mM L-cysteine or DTT in PBS).
-
Lysis buffer appropriate for the downstream analysis.
Procedure:
-
Cell Culture: Plate the transfected or transduced cells onto appropriate culture dishes.
-
Washing: Gently wash the cells twice with PBS to remove any residual culture medium.
-
EMTS Preparation: Prepare a working solution of EMTS by diluting the stock solution in PBS to the desired final concentration (typically in the range of 1-10 mM). The optimal concentration should be determined empirically.
-
Labeling: Add the EMTS working solution to the cells and incubate for a specific duration (e.g., 1-15 minutes) at room temperature. The incubation time is a critical parameter that needs to be optimized.
-
Quenching: Terminate the reaction by removing the EMTS solution and adding the quenching solution. Incubate for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove any unreacted EMTS and quenching reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The protein modification can now be assessed using various techniques as described below.
Analysis of Modification: Detecting the Covalent Tag
The successful modification of the cysteine residue by EMTS can be detected through several methods:
-
Mass Spectrometry: This is a powerful technique for identifying the exact site of modification. After proteolytically digesting the protein, the resulting peptides are analyzed by mass spectrometry. A mass shift corresponding to the addition of the ethylthio group (-S-CH₂CH₃) on a cysteine-containing peptide confirms the modification.
-
Functional Assays: For proteins with measurable activity, such as ion channels or transporters, the covalent modification of a cysteine residue within a critical region can lead to a change in function (e.g., altered ion conductance or substrate transport).[6] This functional change can be used as an indirect readout of cysteine accessibility.
-
Western Blotting: If the modification induces a significant conformational change that is recognized by a specific antibody, or if an antibody that specifically recognizes the modified cysteine is available, Western blotting can be used to detect the modification.
Interpreting the Results: From Data to Topology
The interpretation of EMTS labeling experiments, particularly for membrane proteins, relies on the differential permeability of the reagent and its variants across the cell membrane.
Data Presentation: Structuring Your Findings
Clear and concise presentation of quantitative data is essential for the interpretation and communication of scientific findings.
Properties of Methanethiosulfonate (MTS) Reagents
The choice of MTS reagent is critical for the design of a successful SCAM experiment. The table below summarizes the properties of EMTS and other commonly used MTS reagents.
| Reagent | Chemical Name | Charge at Neutral pH | Membrane Permeability |
| EMTS | This compound | Neutral | Permeant |
| MTSEA | --INVALID-LINK-- | Positive | Generally Impermeant |
| MTSET | [2-(Trimethylammonium)ethyl]methanethiosulfonate | Positive | Impermeant |
| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | Impermeant |
Table 1: Comparison of commonly used MTS reagents for cysteine accessibility mapping.
Template for Presenting Experimental Results
When reporting the results of EMTS labeling experiments, a structured table can facilitate the comparison of different mutants and conditions.
| Cysteine Mutant | Condition | Labeling Method | Quantitative Readout (e.g., % Modification, Rate Constant) | Interpretation |
| Cys-less Control | + EMTS | Mass Spectrometry | No modification detected | Negative control |
| Protein-X C100S | + EMTS | Mass Spectrometry | 95% modification of Cys at position Y | Cysteine at position Y is accessible |
| Protein-X C200S | + EMTS | Mass Spectrometry | 5% modification of Cys at position Z | Cysteine at position Z is largely inaccessible |
| ... | ... | ... | ... | ... |
Table 2: A template for summarizing quantitative data from EMTS labeling experiments. Researchers should adapt the "Quantitative Readout" column to the specific method used.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMC rectifies the topology of multipass membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Discovering the role of Ethyl Methanethiosulfonate in enzyme inhibition studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Methanethiosulfonate (EMTS) is a valuable tool in the study of enzyme mechanisms and for the development of novel therapeutics. As a member of the methanethiosulfonate (MTS) family of reagents, EMTS is a highly specific covalent modifying agent for cysteine residues. This property allows for the targeted inactivation of enzymes that possess a catalytically active cysteine in their active site, providing a powerful method for elucidating enzyme function and for designing targeted covalent inhibitors. This technical guide provides an in-depth overview of the core principles of EMTS-mediated enzyme inhibition, supported by experimental data and detailed protocols.
Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism by which this compound inhibits enzymes is through the specific and covalent modification of the sulfhydryl group (-SH) of cysteine residues. This reaction, known as S-thiolation, results in the formation of a mixed disulfide bond between the enzyme's cysteine and an ethylthio group.
The reaction proceeds via a nucleophilic attack of the deprotonated cysteine (thiolate anion, -S⁻) on the sulfur atom of the thiosulfonate group in EMTS. This results in the formation of an S-ethylated cysteine residue on the enzyme and the release of the methanesulfinate anion.
Ethyl Methanethiosulfonate (EMTS) in Redox-Sensitive Protein Investigations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ethyl Methanethiosulfonate (EMTS) as a critical tool for the investigation of redox-sensitive proteins. It covers the core principles of EMTS chemistry, detailed experimental protocols, and its application in elucidating the role of protein S-sulfenylation in cellular signaling pathways.
Introduction to this compound (EMTS)
This compound (EMTS) is a thiol-specific modifying reagent that plays a pivotal role in the study of protein cysteine residues and their oxidative post-translational modifications. Its primary application lies in its ability to react specifically and rapidly with thiol groups (-SH) to form a mixed disulfide bond. This reaction effectively "caps" the cysteine residue, allowing for the detection and quantification of free thiols and the study of redox-sensitive protein functions.
The key chemical properties of EMTS are summarized in the table below.
| Property | Value |
| CAS Number | 2043-76-7[1] |
| Molecular Formula | C₃H₈O₂S₂[1] |
| Molecular Weight | 140.23 g/mol [1] |
| Reactivity | Specific for thiol groups |
| Reaction Product | Mixed disulfide |
Mechanism of Action
EMTS reacts with the sulfhydryl group of a cysteine residue through a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond (R-S-S-CH₂CH₃) and the release of methanesulfinic acid. This specific and rapid reaction makes EMTS an excellent tool for probing the accessibility and reactivity of cysteine residues within proteins.
Quantitative Data for Thiol-Modifying Reagents
| Reagent | Target Residue | Reaction Type | Pseudo-first order rate constant (k_obs) at pH 7.5 | Second-Order Rate Constant |
| S-Mthis compound (MMTS) | Cysteine | Thiol-disulfide exchange | 1.1 ± 0.3 min⁻¹[2] | ~10⁵ M⁻¹s⁻¹ (for MTS reagents in general) |
| N-ethylmaleimide (NEM) | Cysteine | Michael addition | 0.07 ± 0.02 min⁻¹[2] | Varies with protein and pH |
| Iodoacetamide (IAM) | Cysteine | Alkylation | 0.030 ± 0.003 min⁻¹[2] | 0.15 M⁻¹s⁻¹ (for AhpC at pH 7.0)[2] |
Note: The provided kinetic data is for the reaction with the sulfenic acid of peroxiredoxin AhpC and should be considered as a relative comparison of reactivity.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing EMTS to investigate redox-sensitive proteins.
Labeling of Purified Proteins with EMTS
This protocol describes the labeling of a purified protein with EMTS to cap free cysteine residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound (EMTS)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (Optional, for reducing existing disulfide bonds)
-
Spin desalting column or dialysis equipment
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation: a. Ensure the purified protein is in a buffer free of thiol-containing reagents. b. If necessary, reduce existing disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP or DTT for 1 hour at room temperature. c. Crucially, remove the reducing agent using a spin desalting column or dialysis against the reaction buffer before adding EMTS.
-
Reagent Preparation: a. Immediately before use, prepare a stock solution of EMTS in anhydrous DMSO or DMF (e.g., 100 mM).
-
Labeling Reaction: a. Add a 5- to 20-fold molar excess of the EMTS stock solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently-tagged EMTS analogue.
-
Purification of the Labeled Protein: a. Remove unreacted EMTS by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Verification of Labeling (Optional): a. The extent of labeling can be determined by mass spectrometry, observing the mass shift corresponding to the addition of the ethylthio group (-S-S-CH₂CH₃).
In-situ Labeling of Cellular Proteins and Preparation for Mass Spectrometry
This protocol outlines the labeling of proteins within intact cells to capture the in-vivo redox state of cysteine thiols, followed by preparation for mass spectrometric analysis.
Materials:
-
Cultured cells
-
Serum-free cell culture medium
-
EMTS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dounce homogenizer or sonicator
-
Acetone or trichloroacetic acid (TCA) for protein precipitation
-
Digestion buffer (e.g., 100 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Desalting column (e.g., C18)
Procedure:
-
Cell Treatment: a. Treat cultured cells with the desired stimulus (e.g., H₂O₂) or leave untreated as a control. b. Wash the cells twice with ice-cold PBS.
-
EMTS Labeling: a. Incubate the cells with serum-free medium containing the desired concentration of EMTS (typically in the range of 1-10 mM) for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS to remove excess EMTS. b. Lyse the cells in ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Further lyse the cells by dounce homogenization or sonication on ice. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Precipitation and Digestion: a. Precipitate the proteins from the supernatant using cold acetone or TCA. b. Resuspend the protein pellet in digestion buffer. c. Reduce and alkylate the remaining cysteines (those not capped by EMTS) using DTT and iodoacetamide. d. Digest the proteins with trypsin overnight at 37°C.
-
Peptide Cleanup: a. Acidify the peptide solution with formic acid. b. Desalt the peptides using a C18 desalting column. c. Elute the peptides and dry them in a vacuum centrifuge.
-
Mass Spectrometry Analysis: a. Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis. b. Analyze the peptides to identify those containing the EMTS modification.
Western Blot Analysis of EMTS-Modified Proteins
This protocol describes how to detect changes in the modification state of a specific protein using Western blotting.
Materials:
-
Protein samples (control and EMTS-treated)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Prepare protein lysates from control and EMTS-treated cells as described in the previous protocol. b. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Detect the chemiluminescent signal using an imaging system. A shift in the molecular weight or a change in antibody recognition upon EMTS treatment can indicate modification of the target protein.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of EMTS in redox-sensitive protein investigations.
Signaling Pathways
Reactive oxygen species (ROS) can modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway by oxidizing key cysteine residues on EGFR itself and on downstream signaling proteins, as well as by inhibiting protein tyrosine phosphatases (PTPs) that dephosphorylate EGFR.[3][4] Reagents like EMTS can be used to probe the S-sulfenylation of these critical cysteines.
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress leads to the modification of reactive cysteine residues in Keap1, preventing it from targeting Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. EMTS can be used to study the redox-sensitive cysteines in Keap1.
Experimental Workflows
This diagram illustrates the general workflow for identifying EMTS-modified proteins in a complex biological sample using mass spectrometry.
This diagram illustrates the logic behind using a thiol-blocking agent like EMTS in combination with a reducing agent to specifically identify reversibly oxidized cysteine residues.
Conclusion
This compound is a powerful and versatile tool for the study of redox-sensitive proteins. Its high specificity and rapid reaction with cysteine thiols make it invaluable for identifying and quantifying free thiols, probing cysteine accessibility, and investigating the role of S-sulfenylation in cellular signaling. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize EMTS in their investigations, ultimately contributing to a deeper understanding of the complex interplay between redox signaling and cellular function in health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting redox-regulated pathways.
References
- 1. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox regulation of the protein tyrosine phosphatase PTP1B in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Ethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a cornerstone technique in life sciences, enabling the study of protein structure, function, and interactions. Ethyl Methanethiosulfonate (EMTS) is a thiol-reactive labeling reagent that covalently modifies cysteine residues on proteins. This modification, known as S-ethylthiolation, forms a mixed disulfide bond. The relatively small size of the ethyl group minimizes potential steric hindrance, making EMTS a valuable tool for a variety of applications, including structural analysis by mass spectrometry and functional studies.
These application notes provide a comprehensive guide to the principles and practice of labeling proteins with EMTS. Detailed protocols for the labeling reaction, purification of the conjugate, and subsequent analysis are provided to assist researchers in achieving efficient and specific protein modification.
Principle of Reaction
The labeling reaction with this compound proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond between the protein and an ethylthio group, with the release of methanesulfinic acid as a byproduct. The reaction is highly specific for cysteine residues under controlled pH conditions.
Data Presentation
Successful protein labeling with EMTS is dependent on several key parameters. The following tables summarize recommended starting conditions and expected outcomes. Researchers should note that optimal conditions may vary depending on the specific protein of interest and experimental goals.
Table 1: Recommended Reaction Conditions for Protein Labeling with EMTS
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| EMTS:Protein Molar Ratio | 10:1 - 50:1 | Optimization is crucial to achieve the desired degree of labeling and avoid non-specific modifications or protein aggregation. |
| Reaction Buffer | Phosphate, HEPES, or Borate buffer | Must be free of primary amines (e.g., Tris) and thiols. |
| pH | 7.0 - 8.5 | A slightly alkaline pH (7.5-8.5) favors the deprotonation of the cysteine thiol to the more reactive thiolate anion. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) are recommended for sensitive proteins to maintain their stability, though this may require longer incubation times. |
| Reaction Time | 30 minutes - 4 hours | The reaction time should be optimized. Progress can be monitored by analytical techniques such as mass spectrometry. |
| Quenching Reagent | L-cysteine or β-mercaptoethanol | Added in molar excess to consume unreacted EMTS. |
Table 2: Characterization of EMTS-Labeled Proteins
| Analytical Technique | Expected Outcome | Notes |
| SDS-PAGE | Minimal to no shift in apparent molecular weight. | The addition of an ethylthio group (+60 Da) is typically too small to be resolved by standard SDS-PAGE. |
| Mass Spectrometry (MS) | A mass increase of 60 Da for each labeled cysteine residue. | ESI-MS or MALDI-TOF can be used to determine the degree of labeling on the intact protein. |
| Tandem MS (MS/MS) | Fragmentation spectra will show a +60 Da modification on cysteine-containing peptides. | Allows for the precise identification of labeled cysteine residues. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound (EMTS)
This protocol provides a general procedure for the modification of cysteine residues in a protein with EMTS. Optimization of the EMTS:protein molar ratio and incubation time is recommended for each specific protein.
Materials:
-
Protein of interest (in a suitable amine- and thiol-free buffer)
-
This compound (EMTS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M L-cysteine in reaction buffer)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration between 1-10 mg/mL in the reaction buffer.
-
If the protein is in a buffer containing interfering substances (e.g., Tris or thiols), exchange it into the reaction buffer using dialysis or a desalting column.
-
-
Preparation of EMTS Stock Solution:
-
Immediately before use, prepare a 100 mM stock solution of EMTS in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Add the calculated volume of the EMTS stock solution to the protein solution to achieve the desired molar excess (start with a 20:1 molar ratio of EMTS to protein).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to stop the reaction.
-
-
Purification of the Labeled Protein:
-
Remove unreacted EMTS and the quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.
-
Protocol 2: Analysis of EMTS-Labeled Protein by Mass Spectrometry
This protocol outlines the general steps for analyzing the degree and sites of labeling using mass spectrometry.
Procedure:
-
Intact Protein Analysis:
-
Desalt the purified labeled protein solution using a suitable method (e.g., C4 ZipTip).
-
Analyze the intact protein by ESI-MS or MALDI-TOF to determine the overall mass increase and calculate the average number of EMTS labels per protein molecule.
-
-
Peptide Mapping Analysis (Bottom-Up Proteomics):
-
Denature the labeled protein in a solution containing a denaturant (e.g., 8 M urea).
-
Reduce any remaining disulfide bonds with a reducing agent like Dithiothreitol (DTT). Note: This will not cleave the newly formed mixed disulfide from EMTS labeling.
-
Alkylate free cysteines with an alkylating agent such as iodoacetamide to prevent disulfide scrambling.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification of +60.0214 Da on cysteine residues to identify the specific sites of EMTS labeling.
-
Mandatory Visualization
Application Notes and Protocols for Ethyl Methanethiosulfonate in Ion Channel Accessibility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl Methanethiosulfonate (EMTS) in ion channel accessibility studies. This powerful technique, a variant of the Substituted Cysteine Accessibility Method (SCAM), allows for the probing of the structure and function of ion channels by identifying solvent-accessible cysteine residues.
Introduction to this compound and SCAM
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to investigate the structure and dynamics of ion channels. The core principle of SCAM involves the introduction of cysteine residues at specific sites within a protein of interest, followed by probing their accessibility to sulfhydryl-specific reagents. This compound (EMTS) is one such membrane-permeant, thiol-reactive reagent that covalently modifies accessible cysteine residues.
The reaction of EMTS with a cysteine residue results in the formation of a mixed disulfide bond, attaching an ethyl-methanethiosulfonate group to the cysteine side chain. This modification can alter the function of the ion channel, for example, by blocking the pore or altering its gating properties. By observing these functional changes, researchers can infer which engineered cysteine residues are exposed to the aqueous environment and how their accessibility changes in different conformational states of the channel (e.g., open, closed, or inactivated).
Key Applications of EMTS in Ion Channel Research
-
Mapping the Pore Lining: Identifying which amino acid residues line the ion conduction pathway.
-
Determining Channel Gating Mechanisms: Understanding the conformational changes that occur during channel opening and closing.
-
Probing the Structure of Binding Sites: Identifying residues that form the binding pockets for drugs, toxins, and other modulators.
-
Assessing Protein Topology: Determining the orientation of transmembrane segments and extramembrane domains.
Data Presentation: Quantitative Analysis of Cysteine Accessibility
The effect of EMTS on ion channel function is typically quantified by measuring the change in current amplitude before and after EMTS application. The rate of modification can also be determined to provide insights into the accessibility and reactivity of the introduced cysteine.
Table 1: Sample Data Table for Quantifying EMTS Modification of a Cysteine-Substituted Ion Channel
| Mutant | Basal Current (pA) | Current after EMTS (pA) | % Inhibition | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cys-X | 1000 ± 50 | 200 ± 20 | 80% | Calculated from the rate of current decay |
| Cys-Y | 980 ± 60 | 970 ± 55 | ~1% | No significant reaction |
| Cys-Z | 1020 ± 45 | 510 ± 30 | 50% | Calculated from the rate of current decay |
Note: The values in this table are illustrative. Actual results will vary depending on the ion channel, the position of the cysteine mutation, and the experimental conditions.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce Cysteine Residues
This protocol outlines the steps to introduce a cysteine codon at a specific site in the gene encoding the ion channel of interest.
Materials:
-
Plasmid DNA containing the wild-type ion channel gene
-
Mutagenic primers containing the desired cysteine codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design forward and reverse primers that contain the desired codon change to introduce a cysteine residue. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Initial denaturation: 95°C for 2 minutes.
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Heterologous Expression of Cysteine-Mutant Ion Channels
This protocol describes the expression of the engineered ion channels in a suitable cell line for electrophysiological analysis.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Plasmid DNA encoding the cysteine-mutant ion channel
-
Transfection reagent
-
Reporter plasmid (e.g., GFP) for identifying transfected cells
Procedure:
-
Cell Culture: Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Transfection: Co-transfect the cells with the plasmid encoding the cysteine-mutant ion channel and a reporter plasmid using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology and EMTS Application
This protocol details the procedure for recording ion channel activity and assessing the effect of EMTS.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound (EMTS)
-
Agonist/antagonist solutions (if required for channel activation/inhibition)
Procedure:
-
Solution Preparation:
-
Prepare extracellular and intracellular solutions appropriate for the ion channel being studied.
-
Prepare a stock solution of EMTS (e.g., 100 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 mM) in the extracellular solution. Note: Prepare fresh EMTS working solutions as it can hydrolyze in aqueous solutions.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Identification: Identify transfected cells using fluorescence microscopy (if a reporter plasmid was used).
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the ion channel of interest.
-
-
Baseline Current Recording: Record the baseline ion channel activity. If the channel is ligand-gated, apply the agonist to elicit a current. If it is voltage-gated, apply the appropriate voltage protocol.
-
EMTS Application: Perfuse the cell with the EMTS-containing extracellular solution for a defined period (e.g., 30 seconds to 2 minutes).
-
Post-EMTS Current Recording: Wash out the EMTS and record the ion channel activity again to determine the effect of the modification.
-
Data Analysis:
-
Measure the peak current amplitude before and after EMTS application.
-
Calculate the percentage of current inhibition or potentiation.
-
To determine the rate of modification, continuously perfuse with EMTS and fit the decay of the current to a single exponential function. The reciprocal of the time constant gives the pseudo-first-order rate constant. The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the EMTS concentration.[1]
-
Visualizations
Caption: Experimental workflow for ion channel accessibility studies using EMTS.
Caption: Reaction mechanism of EMTS with a cysteine residue on an ion channel.
Troubleshooting
Table 2: Common Problems and Solutions in EMTS Accessibility Studies
| Problem | Possible Cause | Suggested Solution |
| No effect of EMTS | - Cysteine is not accessible.- EMTS has hydrolyzed. | - Confirm protein expression.- Use a positive control (a known accessible cysteine).- Prepare fresh EMTS solution immediately before use. |
| High variability in results | - Inconsistent EMTS concentration or application time.- Variable levels of protein expression. | - Use a perfusion system for precise application.- Normalize currents to cell capacitance.- Screen for cells with similar expression levels. |
| Cell death upon EMTS application | - EMTS concentration is too high.- Prolonged exposure. | - Perform a dose-response curve to find the optimal concentration.- Reduce the application time. |
| Irreversible rundown of current | - Channel instability.- Non-specific effects of the vehicle (e.g., DMSO). | - Record baseline for a sufficient time to assess stability before EMTS application.- Use the lowest possible concentration of the vehicle and perform vehicle-only controls. |
Conclusion
This compound is a valuable tool for investigating the structure-function relationships of ion channels. By following these detailed protocols and considering the potential challenges, researchers can effectively utilize EMTS to gain significant insights into the molecular mechanisms of ion channel operation. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results.
References
Probing Protein Structure and Function: Application Notes for Ethyl Methanethiosulfonate in Substituted Cysteine Accessibility Method (SCAM)
For Researchers, Scientists, and Drug Development Professionals
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the solvent-accessible surfaces of proteins and to probe the structural dynamics of channels, transporters, and receptors. This method involves the site-directed mutagenesis of a residue to cysteine, followed by chemical modification of the introduced cysteine with a sulfhydryl-reactive reagent. Ethyl Methanethiosulfonate (EMTS) is one such reagent that covalently modifies accessible cysteine residues. This document provides detailed application notes and protocols for the use of EMTS in SCAM.
Principle of SCAM using EMTS
The core principle of SCAM lies in the selective reaction of methanethiosulfonate (MTS) reagents with the sulfhydryl group of cysteine residues. By systematically introducing cysteine mutations at various positions within a protein of interest, researchers can determine which residues are exposed to the aqueous environment. When a cysteine residue is accessible, EMTS will react with it, forming a disulfide bond and adding an ethyl group to the cysteine side chain. The functional consequences of this modification, such as alterations in ion channel conductance or transporter activity, are then measured. The accessibility of the engineered cysteine can provide insights into the protein's secondary and tertiary structure, as well as conformational changes that occur during its functional cycle.[1][2]
Data Presentation: EMTS Reaction Parameters
Successful application of SCAM with EMTS requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters for EMTS labeling experiments, compiled from various studies. It is important to note that optimal conditions may vary depending on the specific protein and experimental system.
| Parameter | Typical Range/Value | Notes |
| EMTS Concentration | 1 - 10 mM | Higher concentrations can lead to non-specific effects. Start with a lower concentration and optimize. |
| Incubation Time | 1 - 5 minutes | The reaction is typically rapid. Longer incubation times may be necessary for less accessible cysteines.[3] |
| Temperature | Room Temperature (~20-25°C) | Reactions are generally performed at room temperature. |
| pH | 7.0 - 8.0 | The reaction rate is pH-dependent, with higher pH favoring the reactive thiolate form of cysteine. |
| Stock Solution | 100 - 300 mM in water or DMSO | Prepare fresh daily from a frozen stock to ensure reactivity.[4] |
| Quenching Reagent | Dithiothreitol (DTT) or β-mercaptoethanol | Used to stop the reaction by consuming unreacted EMTS. |
Experimental Protocols
Preparation of EMTS Stock Solution
MTS reagents are susceptible to hydrolysis and should be handled with care.
-
Storage: Store EMTS powder desiccated at -20°C.
-
Stock Solution Preparation:
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration (e.g., 2 mM) in the appropriate experimental buffer immediately before use.
General Protocol for SCAM using EMTS on Membrane Proteins Expressed in a Heterologous System (e.g., Xenopus oocytes or cultured cells)
This protocol outlines a general procedure for assessing the accessibility of an engineered cysteine residue in a membrane protein using electrophysiological recording.
Materials:
-
Cells or oocytes expressing the cysteine-mutant protein of interest.
-
Recording solution (e.g., standard extracellular saline).
-
EMTS working solution (e.g., 2 mM in recording solution).
-
Reducing agent (e.g., 5 mM Dithiothreitol - DTT) for reversing the modification.
-
Electrophysiology setup (e.g., two-electrode voltage clamp for oocytes or patch-clamp for cultured cells).
Procedure:
-
Baseline Measurement: Obtain a stable baseline recording of the protein's activity (e.g., ion current) in the recording solution.
-
EMTS Application: Perfuse the cells with the EMTS working solution for a defined period (e.g., 1-2 minutes).
-
Washout: Thoroughly wash the cells with the recording solution to remove unreacted EMTS.
-
Post-EMTS Measurement: Record the protein's activity again. A change in activity (inhibition or potentiation) indicates that the cysteine residue was accessible to and modified by EMTS.
-
(Optional) Reversal: To confirm that the observed effect is due to a specific disulfide bond formation, apply a reducing agent like DTT to reverse the modification and observe the recovery of the protein's original activity.[3]
-
Data Analysis: Quantify the change in activity before and after EMTS application. The rate of modification can also be determined by applying EMTS for varying durations.
Mandatory Visualizations
Experimental Workflow for SCAM
Caption: General experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
Signaling Pathway Example: Ligand-Gated Ion Channel
This diagram illustrates how SCAM can be used to probe conformational changes in a ligand-gated ion channel upon ligand binding.
Caption: Probing ligand-induced conformational changes in an ion channel using SCAM.
Troubleshooting
-
No effect of EMTS:
-
The cysteine residue may be buried within the protein structure and inaccessible.
-
The EMTS solution may have hydrolyzed; prepare fresh solutions.
-
The introduced cysteine may have formed a disulfide bond with another cysteine or glutathione. Pre-treatment with a mild reducing agent may be necessary.
-
-
Irreversible effect of EMTS:
-
The concentration of EMTS may be too high, leading to non-specific modifications or protein damage.
-
The modification may induce an irreversible conformational change in the protein.
-
-
High background reactivity:
-
The wild-type protein may contain reactive native cysteines. These should be mutated to a non-reactive residue (e.g., serine or alanine) to create a "cysteine-less" background.
-
Conclusion
The Substituted Cysteine Accessibility Method using this compound is a versatile and powerful tool for investigating protein structure and function. By carefully designing experiments and optimizing reaction conditions, researchers can gain valuable insights into the architecture and dynamic conformational changes of a wide range of proteins, contributing to a deeper understanding of their physiological roles and providing a basis for rational drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Methanethiosulfonate (MTSES) Modification of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Methanethiosulfonate (MTSES) is a sulfhydryl-reactive reagent widely employed in the study of membrane protein structure and function. As a member of the methanethiosulfonate (MTS) family of reagents, MTSES covalently modifies cysteine residues that are accessible to the aqueous environment. This modification introduces a negatively charged sulfonate group, which can be used to probe the local environment of a specific residue, identify pore-lining regions of ion channels, and investigate conformational changes associated with protein function.
The primary technique utilizing MTSES and other MTS reagents is the Substituted Cysteine Accessibility Method (SCAM). SCAM involves the systematic introduction of cysteine residues into a protein of interest via site-directed mutagenesis, followed by an assessment of their accessibility to MTS reagents. The functional consequences of the covalent modification provide valuable insights into the protein's architecture and dynamic behavior. This application note provides a detailed protocol for the use of MTSES in modifying membrane proteins, with a particular focus on ion channels expressed in Xenopus laevis oocytes and analyzed using two-electrode voltage clamp electrophysiology.
Principle of the Method
The core of the MTSES-based modification protocol lies in the specific and rapid reaction between the thiol group (-SH) of a cysteine residue and the methanethiosulfonate group of MTSES. This reaction results in the formation of a disulfide bond, covalently attaching the ethylsulfonate moiety to the protein.
The introduction of a negative charge at a specific site within a membrane protein can have significant functional consequences, such as altering ion permeation, channel gating, or ligand binding. By observing these changes, researchers can infer the role of the modified residue in the protein's function. The accessibility of an engineered cysteine to the membrane-impermeant MTSES can also provide information about its location relative to the cell membrane and its exposure to the aqueous solvent.
Data Presentation
The following tables summarize quantitative data related to the application of MTS reagents in membrane protein research.
Table 1: Second-Order Rate Constants for the Reaction of MTSEA with Cysteine-Substituted Mutants of the α-Subunit of the Acetylcholine Receptor.
This table presents the second-order rate constants (k) for the reaction of (2-aminoethyl)methanethiosulfonate (MTSEA), a positively charged MTS reagent, with cysteine mutants in the M2 transmembrane segment of the nicotinic acetylcholine receptor α-subunit, both in the absence and presence of acetylcholine (ACh). The data illustrates how the accessibility and reactivity of specific residues change upon channel gating.[1][2]
| Mutant | k (no ACh) (M⁻¹s⁻¹) | k (+ACh) (M⁻¹s⁻¹) |
| αE241C | 1.0 x 10³ | 1.0 x 10³ |
| αT244C | 2.0 x 10⁵ | 2.0 x 10⁷ |
| αL245C | 1.0 x 10⁴ | 1.0 x 10⁶ |
| αS248C | 5.0 x 10³ | 5.0 x 10⁵ |
| αL251C | 1.0 x 10³ | 1.0 x 10⁶ |
| αS252C | 5.0 x 10² | 5.0 x 10⁵ |
| αV255C | 2.0 x 10² | 2.0 x 10⁵ |
| αL258C | 1.0 x 10² | 1.0 x 10⁵ |
| αE262C | 5.0 x 10¹ | 5.0 x 10⁴ |
Table 2: Effects of MTS Reagents on ATP Potency at Cysteine Mutants of the P2X₁ Receptor.
This table summarizes the effects of MTSEA (positively charged) and MTSES (negatively charged) on the potency of ATP at various cysteine substitution mutants in the human P2X₁ receptor.[3] The data demonstrates how charge modifications at specific locations can alter ligand binding.
| Mutant | MTS Reagent | Effect on ATP Potency |
| N290C | MTSES | Decrease |
| F291C | MTSEA | Increase |
| R292C | MTSEA | Decrease |
| K309C | MTSEA | Increase |
| K309C | MTSES | Abolished Response |
| A323C | MTSES | No Effect |
| I328C | MTSEA | No Effect |
Experimental Protocols
Site-Directed Mutagenesis
The initial and crucial step in a SCAM experiment is the generation of appropriate cysteine mutants. This typically involves creating a "cysteine-less" version of the target protein, where all native, accessible cysteine residues are mutated to a non-reactive amino acid like serine or alanine, followed by the introduction of a single cysteine at the position of interest.
Materials:
-
Plasmid DNA encoding the wild-type membrane protein
-
QuikChange Site-Directed Mutagenesis Kit (or similar)
-
Custom-designed mutagenic primers
-
Competent E. coli cells for transformation
-
Standard molecular biology reagents and equipment
Protocol:
-
Primer Design: Design mutagenic primers containing the desired cysteine codon (TGC or TGT) at the target site.
-
Mutagenesis PCR: Perform thermal cycling to amplify the plasmid with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from selected colonies and verify the desired mutation by DNA sequencing.
Expression of Cysteine Mutants in Xenopus Oocytes
Xenopus oocytes are a robust and widely used system for the heterologous expression of membrane proteins, particularly ion channels.
Materials:
-
Mature female Xenopus laevis
-
Collagenase solution
-
Modified Barth's Saline (MBS)
-
cRNA encoding the cysteine-mutant membrane protein
-
Microinjection setup
Protocol:
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject 10-50 ng of cRNA encoding the cysteine-mutant membrane protein into each oocyte.
-
Incubation: Incubate the injected oocytes in MBS at 16-18°C for 2-5 days to allow for protein expression.
MTSES Modification and Electrophysiological Recording
Two-electrode voltage clamp (TEVC) is the standard technique for measuring the functional effects of MTSES modification on ion channels expressed in Xenopus oocytes.
Materials:
-
TEVC setup (amplifier, digitizer, perfusion system)
-
Recording chamber
-
Microelectrodes filled with 3 M KCl
-
Recording solution (e.g., ND96)
-
MTSES stock solution (prepare fresh)
Protocol:
-
Oocyte Placement: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes for voltage clamping and current recording.
-
Baseline Recording: Clamp the membrane potential at a desired holding potential (e.g., -80 mV). Elicit and record the baseline ionic current in response to a specific stimulus (e.g., a voltage step or agonist application).
-
MTSES Preparation: Prepare a working solution of MTSES by diluting the stock solution in the recording solution to the desired final concentration (typically 0.1-10 mM). MTS reagents are unstable in aqueous solutions and should be prepared fresh for each experiment.
-
MTSES Application: Apply the MTSES solution to the oocyte for a defined period (e.g., 1-5 minutes).
-
Washout: Perfuse the chamber with the recording solution to remove unreacted MTSES.
-
Post-Modification Recording: Record the current again using the same stimulus as for the baseline recording.
-
Data Analysis: Compare the current amplitude before and after MTSES application to quantify the effect of the modification. The rate of modification can be determined by applying MTSES for varying durations and fitting the change in current to an exponential function.
Mandatory Visualizations
Troubleshooting and Considerations
-
Reagent Stability: MTS reagents are moisture-sensitive and hydrolyze in water. Always store them desiccated at -20°C and prepare fresh solutions immediately before use.
-
Accessibility: A lack of effect from MTSES may indicate that the introduced cysteine is not accessible to the aqueous environment, being buried within the protein or lipid bilayer.
-
Conformational State: The rate of modification can be dependent on the conformational state of the protein. Performing experiments in the presence and absence of ligands or at different membrane potentials can provide insights into protein dynamics.
-
Nonspecific Effects: At high concentrations, some MTS reagents may exhibit nonspecific effects. It is important to include appropriate controls, such as applying the reagent to the wild-type (cysteine-less) protein, to rule out such effects.[4]
-
Reversibility: The disulfide bond formed by MTSES modification can be reversed by reducing agents like dithiothreitol (DTT), which can be used to confirm that the observed effect is due to the specific modification.
Conclusion
The use of this compound in conjunction with the Substituted Cysteine Accessibility Method is a powerful approach for elucidating the structure-function relationships of membrane proteins. By providing a means to introduce a charged moiety at a specific site, MTSES allows researchers to probe the local environment, map channel pores, and investigate the conformational changes that are fundamental to protein function. The detailed protocols and considerations presented in this application note offer a comprehensive guide for the successful implementation of this valuable technique in membrane protein research.
References
- 1. State-dependent Accessibility and Electrostatic Potential in the Channel of the Acetylcholine Receptor: Inferences from Rates of Reaction of Thiosulfonates with Substituted Cysteines in the M2 Segment of the α Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-dependent accessibility and electrostatic potential in the channel of the acetylcholine receptor. Inferences from rates of reaction of thiosulfonates with substituted cysteines in the M2 segment of the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis and Ethyl Methanethiosulfonate Labeling Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[1][2][3] This method is invaluable for studying protein structure-function relationships, investigating gene function, and engineering proteins with novel properties.[3][4] By altering the genetic code, researchers can substitute, insert, or delete specific amino acids, thereby probing their roles in protein stability, catalytic activity, and intermolecular interactions.[3][5]
A key application of site-directed mutagenesis is the introduction of cysteine residues at specific locations within a protein.[6][7] Cysteine's unique sulfhydryl group serves as a chemical handle for covalent modification with various probes. Ethyl Methanethiosulfonate (MTSES) is a thiol-reactive reagent that specifically and rapidly reacts with the sulfhydryl group of cysteine to form a stable disulfide bond.[8][9] This specific labeling allows for the attachment of various reporters, such as fluorescent dyes or spin labels, to precise locations on the protein surface. This combined workflow of site-directed mutagenesis and MTSES labeling is a cornerstone of modern protein science, enabling detailed investigation of protein structure, dynamics, and function.[10]
This document provides detailed protocols for performing site-directed mutagenesis to introduce a cysteine residue, followed by the specific labeling of the engineered cysteine with MTSES.
Signaling Pathways and Experimental Workflows
Site-Directed Mutagenesis Workflow
The workflow for site-directed mutagenesis involves designing mutagenic primers, performing PCR to amplify the plasmid containing the gene of interest with the desired mutation, digesting the parental template DNA, and transforming the mutated plasmid into competent E. coli cells for propagation.
Caption: Workflow for Cysteine Introduction via Site-Directed Mutagenesis.
MTSES Labeling Workflow
Following the successful creation and expression of the cysteine-mutant protein, the purified protein is subjected to labeling with MTSES. This process involves preparing the protein and the MTSES reagent, performing the labeling reaction, quenching any unreacted MTSES, and removing excess reagent.
Caption: Workflow for Cysteine-Specific Labeling with MTSES.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol outlines the steps for introducing a cysteine codon into a gene of interest cloned into a plasmid vector.
Materials:
-
Plasmid DNA containing the target gene
-
Custom mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates and broth with the appropriate antibiotic
Primer Design Guidelines:
-
Primers should be between 25 and 45 bases in length.[11]
-
The desired mutation should be in the center of the primer.[12]
-
The melting temperature (Tm) should be ≥ 78°C.[11]
-
The GC content should be at least 40%.[12]
-
Primers must terminate in one or more C or G bases.[11]
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction in a PCR tube as follows:
Component Volume/Amount 5x Reaction Buffer 10 µL Template DNA (10 ng/µL) 1 µL Forward Primer (10 µM) 1.5 µL Reverse Primer (10 µM) 1.5 µL dNTP mix (10 mM) 1 µL High-fidelity DNA Polymerase 1 µL | Nuclease-free water | to 50 µL |
-
Perform PCR using the following cycling conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 2 minutes 1 Denaturation 95°C 30 seconds 18-30 Annealing 55-68°C 30 seconds Extension 68°C 1 min/kb of plasmid Final Extension 68°C 5 minutes 1 | Hold | 4°C | ∞ | |
-
-
DpnI Digestion:
-
Transformation:
-
Add 1-2 µL of the DpnI-treated PCR product to 50 µL of competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds and immediately return to ice for 2 minutes.[13]
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures in LB broth with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Expression and Purification of the Cysteine-Mutant Protein
This is a general protocol and may need optimization depending on the specific protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and Elution buffers
Procedure:
-
Transform the sequence-verified plasmid into an E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and grow for an additional 4-16 hours at a suitable temperature (e.g., 18-37°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using affinity chromatography according to the manufacturer's instructions.
-
Dialyze the purified protein into a suitable storage buffer containing a reducing agent like DTT or TCEP to keep the cysteine reduced.
Protocol 3: MTSES Labeling of the Purified Cysteine-Mutant Protein
This protocol describes the labeling of the introduced cysteine with MTSES.
Materials:
-
Purified cysteine-mutant protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (MTSES)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine or DTT)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of primary amines and thiols (other than the target cysteine). If reducing agents like DTT were used during purification, they must be removed by dialysis or a desalting column prior to labeling.[15]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
MTSES Solution Preparation:
-
Labeling Reaction:
-
Add the MTSES stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16] The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent such as L-cysteine or DTT to a final concentration of 10-20 mM. This will react with any excess MTSES.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted MTSES and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[16]
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined using Ellman's reagent (DTNB) to quantify the number of free thiols before and after the labeling reaction. A decrease in the number of free thiols indicates successful labeling.
-
Alternatively, mass spectrometry can be used to confirm the covalent modification and determine the labeling efficiency.
-
Data Presentation
Quantitative data from the mutagenesis and labeling experiments should be clearly summarized.
Table 1: Site-Directed Mutagenesis Efficiency
| Plasmid Name | Target Mutation | Number of Colonies Screened | Number of Correct Mutants | Mutagenesis Efficiency (%) |
| pET28a-ProteinX | A56C | 10 | 8 | 80% |
| pGEX-4T-ProteinY | G121C | 12 | 9 | 75% |
Table 2: Protein Expression and Purification Summary
| Protein Construct | Expression Volume (L) | Wet Cell Weight (g) | Purified Protein Yield (mg) | Purity (%) |
| ProteinX-A56C | 1 | 5.2 | 25 | >95% |
| ProteinY-G121C | 1 | 4.8 | 18 | >90% |
Table 3: MTSES Labeling Efficiency
| Protein Construct | Protein Conc. (µM) | MTSES:Protein Molar Ratio | Labeling Efficiency (%) |
| ProteinX-A56C | 50 | 10:1 | 85% |
| ProteinX-A56C | 50 | 20:1 | 92% |
| ProteinY-G121C | 40 | 10:1 | 88% |
| ProteinY-G121C | 40 | 20:1 | 95% |
References
- 1. bioinnovatise.com [bioinnovatise.com]
- 2. idtdna.com [idtdna.com]
- 3. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. biotium.com [biotium.com]
- 10. interchim.fr [interchim.fr]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. web.stanford.edu [web.stanford.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. static.igem.org [static.igem.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Using Ethyl Methanethiosulfonate to Measure Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein conformational changes is fundamental to understanding protein function, regulation, and interaction with other molecules. These dynamic structural alterations are central to numerous biological processes, including enzyme catalysis, signal transduction, and drug-target engagement. Ethyl Methanethiosulfonate (EMTS) is a sulfhydryl-reactive reagent that serves as a powerful tool for probing these conformational shifts. By specifically reacting with the thiol group of cysteine residues, EMTS labeling can provide insights into the accessibility and local environment of these residues, which often change during a protein's functional cycle.[1][2] This application note provides a detailed overview of the principles and methodologies for utilizing EMTS to measure protein conformational changes.
Methanethiosulfonate (MTS) reagents, including EMTS, are highly specific for the sulfhydryl (thiol) group of cysteine residues, forming a disulfide bond in a process known as alkanethiolation.[1][2] The versatility of this chemical reaction allows researchers to introduce various tags at specific protein sites.[1] A key technique that leverages MTS reagents is the Substituted Cysteine Accessibility Method (SCAM).[1][2] This method combines site-directed mutagenesis to introduce cysteine residues at specific locations within a protein with chemical modification by MTS reagents to map the accessibility of these residues.[1][2] By analyzing the reactivity of these engineered cysteines with MTS reagents under different functional states of the protein, researchers can deduce information about protein topology and conformational changes.[1]
Principle of the Method
The fundamental principle behind using EMTS to measure protein conformational changes lies in its selective and rapid reaction with the ionized thiol group (thiolate) of cysteine residues.[1] The rate of this reaction is highly dependent on the accessibility of the cysteine residue to the aqueous environment and its local electrostatic potential.
When a protein undergoes a conformational change, the exposure of its cysteine residues to the solvent can be altered. A cysteine that was previously buried within the protein's core may become exposed on the surface, or vice versa. This change in accessibility directly impacts the rate at which EMTS can react with the cysteine's thiol group. By measuring the rate of EMTS labeling of a specific cysteine residue in different functional states of the protein (e.g., in the presence and absence of a ligand), one can infer conformational changes in the vicinity of that residue.
The reaction between a protein's cysteine residue and EMTS is depicted below:
Protein-SH + CH₃SO₂-S-C₂H₅ → Protein-S-S-C₂H₅ + CH₃SO₂H
This reaction results in the formation of a mixed disulfide bond between the protein and an ethylthio group. The reaction is specific for thiols and can be performed under mild physiological conditions.[3] Furthermore, the modification is reversible with the addition of reducing agents like dithiothreitol (DTT).[1][3]
Applications in Research and Drug Development
The use of EMTS and other MTS reagents to probe protein conformational changes has a wide range of applications:
-
Mapping Protein Topology: By systematically introducing cysteine residues and assessing their accessibility to EMTS, researchers can map the secondary and tertiary structure of proteins, including transmembrane domains of ion channels.[1][2]
-
Identifying Ligand Binding Sites: The binding of a ligand can shield a nearby cysteine from modification by EMTS, providing evidence for the location of the binding pocket.[1]
-
Understanding Protein Function: Monitoring changes in cysteine accessibility upon protein activation or inhibition can reveal the conformational rearrangements that underlie its function.[1][3]
-
Drug Discovery: Characterizing the conformational changes induced by drug candidates can aid in the rational design of more potent and specific therapeutics.[1] The interaction between a drug and its target protein can induce conformational changes that are critical for its efficacy.[4]
Experimental Protocols
This section provides a general protocol for using EMTS to measure protein conformational changes. The specific conditions, such as protein concentration, EMTS concentration, and reaction time, may need to be optimized for each specific protein and experimental question.
Protocol 1: Preparation of Reagents and Protein
-
Protein Preparation:
-
Express and purify the protein of interest. If the wild-type protein does not have a suitable cysteine residue, use site-directed mutagenesis to introduce a single cysteine at the desired location.
-
Ensure the protein is in a buffer that is compatible with the EMTS reaction (e.g., a buffer with a pH between 7.0 and 8.0, as the thiolate anion is the reactive species). Avoid buffers containing primary amines if using amine-reactive crosslinkers in parallel.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, treat the protein with a reducing agent like DTT. It is crucial to remove the reducing agent before adding EMTS. This can be achieved by dialysis, gel filtration, or spin columns.[5]
-
-
EMTS Stock Solution:
-
Prepare a stock solution of EMTS (e.g., 100 mM) in a water-miscible organic solvent such as DMSO or ethanol.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: EMTS Labeling Reaction
-
Set up the reaction:
-
Divide the purified protein into two or more experimental groups, representing different conformational states (e.g., apo vs. ligand-bound).
-
Incubate the protein samples under conditions that favor the desired conformational state (e.g., add the specific ligand to one group).
-
Initiate the labeling reaction by adding a specific concentration of EMTS to each protein sample. The final EMTS concentration typically ranges from 10 µM to 1 mM, and should be in molar excess over the protein concentration.[3]
-
-
Time Course Experiment:
-
To determine the rate of labeling, take aliquots of the reaction mixture at different time points.
-
Quench the reaction in each aliquot by adding a reducing agent like DTT or β-mercaptoethanol in excess.[5] This will stop the reaction by consuming the unreacted EMTS.
-
Protocol 3: Analysis of EMTS Labeling
The extent of EMTS labeling can be determined by various methods:
-
Mass Spectrometry:
-
Analyze the quenched reaction aliquots by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The addition of the ethylthio group (-S-C₂H₅) results in a mass increase of 61 Da per labeled cysteine.
-
By quantifying the relative abundance of the unlabeled and labeled protein at each time point, the rate of modification can be calculated.
-
-
Gel Electrophoresis:
-
Functional Assays:
-
If the modification of the cysteine residue by EMTS affects the protein's activity (e.g., enzymatic activity or channel conductance), a functional assay can be used to measure the rate of inactivation, which corresponds to the rate of labeling.[3]
-
Data Presentation
Quantitative data from EMTS labeling experiments should be summarized in a clear and structured manner to facilitate comparison between different conformational states.
| Protein State | EMTS Concentration (µM) | Time (min) | Percent Labeled (%) | Rate Constant (k, M⁻¹s⁻¹) |
| Apo (Ligand-free) | 100 | 1 | 25 | 5.0 x 10³ |
| 5 | 65 | |||
| 10 | 85 | |||
| Holo (Ligand-bound) | 100 | 1 | 5 | 1.0 x 10³ |
| 5 | 20 | |||
| 10 | 35 |
Table 1: Example of quantitative data presentation for EMTS labeling. The rate constant can be determined by fitting the time course data to a pseudo-first-order reaction model.
Mandatory Visualization
References
Application Notes and Protocols for Trapping Disulfide Bond Intermediates with Ethyl Methanethiosulfonate (EMTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methanethiosulfonate (EMTS) is a thiol-reactive reagent utilized for the specific and rapid modification of cysteine residues in proteins to form mixed disulfides. This characteristic makes it a valuable tool for "trapping" transient disulfide bond intermediates, which are critical in understanding protein folding, redox signaling, and the mechanism of action of certain drugs. By covalently modifying free thiols, EMTS prevents their further reaction, allowing for the stabilization and subsequent identification of protein species that exist in a state of flux.
The reaction of EMTS with a protein thiol is a specific and rapid process that results in the formation of an S-ethylthiolated cysteine residue. This modification adds a predictable mass to the protein, which can be readily detected by mass spectrometry. A key advantage of using EMTS is the reversibility of the modification. The mixed disulfide bond formed can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), restoring the native cysteine residue. This reversibility is crucial for functional studies and for distinguishing EMTS-modified cysteines from other post-translational modifications.
While EMTS is a powerful tool, it is important to be aware of potential side reactions. Similar to its analog, mthis compound (MMTS), EMTS has the potential to generate additional disulfide bonds in vitro, both intramolecularly and intermolecularly, in addition to the desired mixed disulfide adducts[1][2]. Therefore, careful optimization of reaction conditions and appropriate controls are essential for accurate interpretation of results.
Chemical Properties and Reaction Mechanism
| Property | Value | Reference |
| Chemical Formula | C₃H₈O₂S₂ | --INVALID-LINK-- |
| Molecular Weight | 140.23 g/mol | --INVALID-LINK-- |
| CAS Number | 2043-76-7 | --INVALID-LINK-- |
| Appearance | Clear, colorless oil | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | --INVALID-LINK-- |
| Reactivity | Reacts specifically and rapidly with thiols | --INVALID-LINK-- |
The reaction of EMTS with a protein thiol (R-SH) proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide (R-S-S-Et) and the release of methanesulfinic acid.
Experimental Protocols
Protocol 1: General Procedure for Trapping Disulfide Intermediates in a Purified Protein Solution
This protocol provides a general guideline for labeling a purified protein with EMTS to trap disulfide intermediates. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
-
This compound (EMTS)
-
Anhydrous DMSO or DMF for preparing EMTS stock solution
-
Reducing agent (e.g., DTT or TCEP) for optional reduction step and for quenching
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for removing excess reagents
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be free of thiol-containing compounds.
-
If the goal is to trap intermediates formed during a redox process, the protein may need to be partially or fully reduced prior to the experiment. This can be achieved by incubating with a 2-10 fold molar excess of TCEP for 30 minutes at room temperature. Note that excess reducing agent must be removed before adding EMTS.
-
-
EMTS Stock Solution:
-
Prepare a fresh 100 mM stock solution of EMTS in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the EMTS stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (EMTS:protein). Optimization of this ratio is recommended for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution containing a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM. This will consume any unreacted EMTS.
-
-
Removal of Excess Reagents:
-
Remove excess EMTS and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
The EMTS-modified protein is now ready for analysis by methods such as SDS-PAGE (under non-reducing conditions) and mass spectrometry to identify the sites of modification.
-
Protocol 2: Mass Spectrometry Analysis of EMTS-Modified Proteins
This protocol outlines a general workflow for identifying the sites of EMTS modification using bottom-up proteomics.
Materials:
-
EMTS-labeled protein sample (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the EMTS-modified protein in 8 M urea.
-
Reduce any remaining disulfide bonds (including the EMTS-cysteine mixed disulfide) by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate all free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the following variable modifications in the search parameters:
-
Carbamidomethylation of cysteine (+57.021 Da) as a fixed modification.
-
S-ethylthiolation of cysteine (+60.021 Da) as a variable modification.
-
Oxidation of methionine (+15.995 Da) as a common variable modification.
-
-
The identification of peptides containing the S-ethylthiolation modification will reveal the sites where EMTS reacted, thus indicating the positions of free thiols in the original protein sample.
-
Data Presentation
The following table summarizes the expected mass shifts for common modifications in mass spectrometry-based analysis of EMTS-treated proteins.
| Modification | Mass Shift (Da) | Description |
| S-ethylthiolation (EMTS) | +60.021 | Addition of an ethylthiol group to a cysteine residue by EMTS. |
| Carbamidomethylation (IAA) | +57.021 | Alkylation of a cysteine residue with iodoacetamide. |
| Oxidation | +15.995 | Oxidation of a methionine residue. |
Applications in Drug Development and Research
-
Mapping Protein Disulfide Bonds: By comparing the EMTS modification pattern of a protein under reducing and non-reducing conditions, the native disulfide bond connectivity can be elucidated.
-
Studying Protein Folding Pathways: EMTS can be used to trap and identify transient intermediates during protein folding, providing insights into the folding mechanism.
-
Investigating Redox Signaling: Trapping of redox-sensitive cysteines with EMTS can help to identify proteins involved in redox signaling pathways and to understand how their function is regulated by changes in the cellular redox environment.
-
Target Engagement Studies: In drug development, EMTS can be used to assess whether a drug candidate that targets a specific cysteine residue is engaging its target in a cellular context.
Conclusion
This compound is a versatile and effective reagent for the specific and reversible modification of protein thiols. Its application in trapping disulfide bond intermediates provides a powerful approach for studying protein structure, function, and regulation. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize EMTS in their experimental workflows. Careful optimization and the use of appropriate controls are paramount to ensure the generation of reliable and interpretable data.
References
Quantifying Protein Modification by Ethyl Methanethiosulfonate using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Methanethiosulfonate (EMTS) is a thiol-reactive reagent widely used to modify cysteine residues in proteins. This modification, known as S-ethylthiolation, introduces an ethylthio (-SCH2CH3) group onto the sulfhydryl side chain of cysteine. The ability to specifically label cysteine residues makes EMTS a valuable tool in chemical biology and proteomics for studying protein structure, function, and regulation. Mass spectrometry (MS) has become an indispensable technique for the precise identification and quantification of these modifications, providing insights into the reactivity and accessibility of specific cysteine residues within the proteome.[1]
This application note provides detailed protocols for the labeling of proteins with EMTS, sample preparation for mass spectrometry, and a workflow for the quantitative analysis of EMTS-modified peptides. The methodologies described herein are applicable to a wide range of research areas, including drug discovery, redox biology, and the study of protein post-translational modifications.
Principle of EMTS Labeling and Mass Spectrometric Detection
EMTS reacts specifically with the free sulfhydryl group of cysteine residues to form a disulfide bond, resulting in the addition of an ethylthio group. This covalent modification leads to a predictable mass shift in the modified peptide, which can be readily detected by mass spectrometry. The reaction is typically carried out under mild conditions to preserve the native protein structure.
The modification adds a mass of 61.96 Daltons (Da) to the cysteine residue (C3H5S). This mass shift is used to identify EMTS-modified peptides in a complex mixture after proteolytic digestion. Quantitative analysis can be achieved through various mass spectrometry-based techniques, including label-free quantification and stable isotope labeling methods, to determine the stoichiometry of modification at specific cysteine sites.
Experimental Protocols
Materials
-
Protein sample (e.g., purified protein or cell lysate)
-
This compound (EMTS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for alkylation of non-reactive cysteines
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
-
Mass Spectrometer (e.g., Orbitrap or Q-TOF)
Protocol 1: EMTS Labeling of a Purified Protein
-
Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to a final concentration of 1 mg/mL.
-
Reduction (Optional): To label all accessible cysteines, including those in disulfide bonds, first reduce the protein by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
EMTS Labeling: Add EMTS to a final concentration of 5 mM from a freshly prepared stock solution in a compatible solvent (e.g., ACN or DMSO). Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding a 5-fold molar excess of a reducing agent like DTT or β-mercaptoethanol to consume any unreacted EMTS. Alternatively, the reaction can be stopped by proceeding directly to protein precipitation or buffer exchange.
-
Sample Cleanup: Remove excess reagents by buffer exchange using a desalting column or by protein precipitation (e.g., with acetone or trichloroacetic acid).
Protocol 2: In-solution Digestion for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the EMTS-labeled and cleaned protein sample in 8 M urea, 50 mM NH4HCO3, pH 8.0.
-
Reduce the remaining disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the newly reduced cysteines by adding IAM to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. This step ensures that only the initially accessible and EMTS-modified cysteines will be identified with the ethylthio modification.
-
-
Digestion:
-
Dilute the sample with 50 mM NH4HCO3, pH 8.0, to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final pH of ~2-3 to stop the digestion.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Quantitative Mass Spectrometry and Data Analysis
The dried peptides are reconstituted in a solution of 0.1% formic acid in water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Acquisition
-
LC Separation: Peptides are separated using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.
-
MS Analysis: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
Data Analysis Workflow
-
Database Searching: The raw MS/MS data is searched against a protein sequence database using a search engine such as MaxQuant, SEQUEST, or MS-GF+. The search parameters should include:
-
Enzyme: Trypsin
-
Fixed Modification: Carbamidomethylation of cysteine (+57.021 Da)
-
Variable Modifications: Oxidation of methionine (+15.995 Da) and S-ethylthiolation of cysteine (+61.96 Da).
-
-
Peptide and Protein Identification: Peptides and proteins are identified with a false discovery rate (FDR) of less than 1%.
-
Quantification: The extent of EMTS modification can be quantified using label-free approaches by comparing the peak intensities of the modified and unmodified versions of a peptide. For more precise quantification, stable isotope labeling techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) can be employed.[2][3][4][5]
-
Data Interpretation: The quantitative data provides information on the stoichiometry of modification for each identified cysteine site. This can be used to infer the accessibility and reactivity of individual cysteine residues.
Data Presentation
The quantitative results of an EMTS labeling experiment can be summarized in a table for easy comparison. The table should include the protein and peptide identification, the specific cysteine residue modified, and the degree of modification under different experimental conditions.
Table 1: Quantitative Analysis of EMTS-Modified Peptides in Protein X
| Protein | Peptide Sequence | Cysteine Position | % Modification (Control) | % Modification (Treated) | Fold Change |
| Protein X | ACDLQGFK | Cys-123 | 15.2 | 68.7 | 4.52 |
| Protein X | VVCTISTSLR | Cys-245 | 5.8 | 7.1 | 1.22 |
| Protein Y | GFYCPEK | Cys-88 | 85.1 | 83.9 | 0.99 |
| Protein Z | WGCATVFR | Cys-15 | 42.6 | 12.3 | 0.29 |
*Cysteine residue (C) confirmed to be modified with EMTS.
Visualizations
Signaling Pathway Diagram
Cysteine modifications play a crucial role in regulating signaling pathways, often by altering the activity of key enzymes like protein tyrosine phosphatases (PTPs) in response to reactive oxygen species (ROS). The diagram below illustrates a simplified signaling pathway where ROS-induced cysteine oxidation inhibits PTP1B, leading to increased phosphorylation of a downstream substrate. EMTS can be used to probe the accessibility of the catalytic cysteine in PTP1B under different redox conditions.[6][7][8][9]
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for quantifying protein modification by EMTS using mass spectrometry.
Logical Relationship Diagram
This diagram illustrates the logical flow of identifying and quantifying an EMTS-modified peptide from the raw mass spectrometry data.
References
- 1. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Regulation of signal transduction through protein cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]
- 8. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 9. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Methanethiosulfonate (EMTS) Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl Methanethiosulfonate (EMTS) for protein labeling.
Troubleshooting Guide
This guide addresses common issues encountered during EMTS labeling experiments in a question-and-answer format.
1. Low or No Labeling Efficiency
Question: I am observing very low or no labeling of my protein with EMTS. What are the potential causes and how can I troubleshoot this?
Answer: Low labeling efficiency is a frequent issue. Several factors related to the protein, the EMTS reagent, and the reaction conditions can contribute to this problem.
Potential Causes & Corrective Actions:
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| Suboptimal pH | The reaction of EMTS with cysteine's thiol group is pH-dependent. The optimal pH range is generally between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions.[1] Buffers like phosphate-buffered saline (PBS) or HEPES at this pH range are recommended. Avoid buffers with primary amines (e.g., Tris), as they can react with the labeling reagent. | The thiol group's nucleophilicity increases with pH, but at pH values above 7.5, the risk of EMTS hydrolysis and reaction with other nucleophiles like lysine residues increases.[1] |
| Presence of Reducing Agents | Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to keep cysteines in a reduced state but will compete with the protein's thiols for EMTS.[2][3] It is crucial to remove them before adding EMTS. | Protocol for Removing Reducing Agents: Use a desalting column (e.g., Sephadex G-25) to perform a buffer exchange immediately before the labeling reaction.[2][4] For TCEP, which can be more difficult to remove, extensive dialysis may be necessary. |
| Incorrect EMTS:Protein Molar Ratio | The optimal molar ratio of EMTS to protein can vary. A good starting point is a 10- to 20-fold molar excess of EMTS to the protein.[4][5] | Titrate the EMTS concentration to find the optimal ratio for your specific protein. Start with a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1) in small-scale pilot experiments.[5] |
| Suboptimal Reaction Time and Temperature | Labeling reactions are typically performed for 1-2 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.[5] | If labeling efficiency is low, try extending the incubation time. Monitor the reaction at different time points (e.g., 30 min, 1h, 2h, 4h) to determine the optimal duration. |
| EMTS Reagent Instability/Hydrolysis | EMTS is sensitive to moisture and can hydrolyze in aqueous solutions, rendering it inactive.[6] | Store EMTS desiccated at -20°C.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Inaccessible Cysteine Residues | The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to EMTS. | Consider performing the labeling under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) if the protein can be refolded. Alternatively, if possible, engineer a more accessible cysteine residue through site-directed mutagenesis. |
Experimental Workflow for Optimizing Labeling Efficiency:
Caption: Workflow for optimizing EMTS labeling experiments.
2. Non-Specific Labeling
Question: I am observing labeling on residues other than cysteine or multiple labels on my protein when I expect only one. What could be the cause?
Answer: Non-specific labeling can occur if the reaction conditions are not optimal, leading to modification of other amino acid residues or non-specific binding of the reagent.
Potential Causes & Corrective Actions:
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| High pH | As the pH increases above 7.5-8.0, other nucleophilic residues, such as the ε-amino group of lysine, can become deprotonated and react with EMTS. | Lower the pH of the reaction buffer to the optimal range of 6.5-7.5 to maximize selectivity for cysteine thiols.[1] |
| Excessive EMTS Concentration | A very high molar excess of EMTS can lead to non-specific labeling. | Reduce the molar ratio of EMTS to protein. Perform a titration to find the lowest ratio that still provides sufficient labeling of the target cysteine. |
| Prolonged Reaction Time | Long incubation times, especially at higher pH or with a large excess of EMTS, can increase the likelihood of side reactions. | Optimize the reaction time by performing a time-course experiment and stopping the reaction when the desired level of specific labeling is achieved. |
| Contaminants in Protein Sample | Other nucleophilic molecules in the protein preparation can react with EMTS. | Ensure the protein sample is of high purity. Perform an additional purification step if necessary. |
Signaling Pathway of Specific vs. Non-Specific Labeling:
References
- 1. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ethyl Methanethiosulfonate (EMTS) Reaction Conditions for Specific Proteins: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Ethyl Methanethiosulfonate (EMTS) for specific protein modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMTS) and what is its primary application in protein chemistry?
This compound (EMTS) is a thiol-reactive reagent used for the reversible modification of cysteine residues in proteins. Its primary application is to introduce a small, neutral ethylthio (-SCH₂CH₃) group onto the sulfhydryl group of a cysteine. This modification can be used to study protein structure and function, probe the accessibility of cysteine residues, and introduce a reversible block to prevent disulfide bond formation. The reaction is favored under mild conditions, such as in aqueous solutions and at physiological pH.[1]
Q2: What is the reaction mechanism of EMTS with cysteine residues?
EMTS reacts with the nucleophilic thiol group of a cysteine residue in a disulfide exchange reaction. The thiolate anion (-S⁻) of the cysteine attacks the sulfur atom of the methanethiosulfonate group in EMTS, leading to the formation of a mixed disulfide between the protein and an ethyl group, and the release of the methanesulfinate leaving group. This reaction is typically rapid and specific for cysteine residues under optimal conditions.
Q3: What are the recommended storage and handling conditions for EMTS?
EMTS and similar methanethiosulfonate (MTS) reagents are sensitive to moisture and can hydrolyze in water over time. Therefore, it is crucial to store them in a desiccated environment at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. For experiments, it is recommended to prepare fresh solutions of EMTS in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Q4: What are the key parameters to consider when optimizing an EMTS reaction?
The key parameters to optimize for a successful EMTS reaction include:
-
pH: The reaction rate is pH-dependent, with higher rates generally observed at neutral to slightly alkaline pH.
-
EMTS:Protein Molar Ratio: The molar excess of EMTS over the protein will influence the extent of modification.
-
Reaction Time and Temperature: These parameters affect the reaction kinetics and the stability of the protein.
-
Protein Concentration: Higher protein concentrations can improve labeling efficiency.[3]
-
Buffer Composition: The buffer should be free of any nucleophilic agents that could react with EMTS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Modification | Suboptimal pH: The thiol group of cysteine is not sufficiently deprotonated. | Increase the pH of the reaction buffer to a range of 7.0-8.5. Note that cysteine oxidation is faster at neutral and alkaline pH.[4] |
| Insufficient EMTS Concentration: The molar ratio of EMTS to protein is too low. | Increase the molar excess of EMTS. Start with a 10:1 to 40:1 molar ratio of EMTS to protein and optimize from there.[1] For some applications, a higher excess may be necessary. | |
| Short Reaction Time or Low Temperature: The reaction has not proceeded to completion. | Increase the incubation time (e.g., from 1 hour to 2-4 hours at room temperature, or overnight at 4°C).[3] Alternatively, a modest increase in temperature (e.g., to 25°C or 37°C) can accelerate the reaction, but monitor for protein instability. | |
| Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the protein sample will compete with the protein's thiols for reaction with EMTS. | Remove any reducing agents from the protein sample before adding EMTS. This can be achieved by dialysis, buffer exchange, or using a desalting column. | |
| Inaccessible Cysteine Residues: The target cysteine residue is buried within the protein structure and not accessible to the solvent. | Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine hydrochloride) to expose the cysteine residue. This should be done with caution to avoid irreversible protein denaturation. For membrane proteins, cysteine residues can be sequestered within detergent micelles, making them inaccessible.[5] | |
| Protein Precipitation or Aggregation | High EMTS Concentration: A large excess of the hydrophobic EMTS reagent can lead to protein instability. | Reduce the molar excess of EMTS. Optimize to find the lowest effective concentration. |
| Organic Solvent Concentration: A high concentration of the solvent used to dissolve EMTS (e.g., DMSO, DMF) can denature the protein. | Keep the volume of the EMTS stock solution added to the protein solution to a minimum (ideally less than 5% of the total reaction volume). | |
| Protein Instability: The protein may be inherently unstable under the reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the reaction buffer is within the protein's stability range. Adding stabilizers like glycerol (up to 20%) can sometimes help.[6] | |
| Off-Target Modification | High pH: At higher pH values, other nucleophilic amino acid side chains can become more reactive. | Perform the reaction at a pH closer to neutral (7.0-7.5) to improve specificity for cysteine. For similar reagents like NEM, restricting the pH to below neutral improves specificity.[7] |
| Excessive EMTS Concentration and Long Reaction Time: These conditions can promote reactions with less reactive sites. | Optimize the EMTS concentration and reaction time to the minimum required for sufficient cysteine modification. | |
| Reaction with other nucleophilic residues: While EMTS is highly specific for thiols, at high concentrations and pH, there is a possibility of reaction with other nucleophilic residues such as lysine, histidine, serine, and threonine. | Carefully control the reaction conditions (pH, molar ratio, time). Analyze the modified protein by mass spectrometry to check for off-target modifications. For N-ethylmaleimide (NEM), another thiol-reactive reagent, mis-alkylation at primary and secondary amines has been observed.[7] |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for EMTS Protein Modification
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Reaction rate increases with pH. Start at pH 7.0-7.5 for optimal specificity.[4] |
| EMTS:Protein Molar Ratio | 10:1 - 40:1 | This should be empirically determined for each protein.[1] |
| Protein Concentration | > 0.1 mg/mL | Higher concentrations ( > 1 mg/mL) are generally recommended for better efficiency.[1][3] |
| Reaction Temperature | 4°C - 25°C | Lower temperatures may require longer incubation times.[3] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Monitor the reaction progress to determine the optimal time.[3] |
| Buffer | Phosphate, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine) and reducing agents.[3] |
Experimental Protocols
Protocol 1: General Procedure for EMTS Modification of a Soluble Protein
-
Protein Preparation:
-
Ensure the protein of interest is in a suitable amine-free and reducing agent-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
EMTS Stock Solution Preparation:
-
Immediately before use, dissolve EMTS in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Reaction Setup:
-
Calculate the volume of EMTS stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess).
-
While gently vortexing the protein solution, add the calculated volume of the EMTS stock solution. The final concentration of the organic solvent should be kept below 5% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as DTT or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess EMTS.
-
-
Removal of Excess Reagent:
-
Remove unreacted EMTS and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration against a suitable buffer.
-
-
Analysis of Modification:
-
Confirm the modification and determine the labeling efficiency using techniques such as mass spectrometry (to detect the mass shift corresponding to the ethylthio group) or Ellman's reagent to quantify the remaining free thiols.
-
Protocol 2: EMTS Modification of a Membrane Protein in Detergent Micelles
-
Protein Preparation:
-
Solubilize the membrane protein in a suitable detergent-containing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% DDM, pH 7.5). Ensure the buffer is free of reducing agents.
-
-
EMTS Stock Solution Preparation:
-
Prepare a fresh stock solution of EMTS in DMSO or DMF as described in Protocol 1.
-
-
Reaction Setup:
-
Add the desired molar excess of EMTS to the solubilized membrane protein solution while gently mixing.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent:
-
Remove unreacted EMTS using a desalting column pre-equilibrated with the same detergent-containing buffer or through dialysis.
-
-
Analysis of Modification:
-
Analyze the extent of modification by mass spectrometry or other appropriate methods.
-
Visualizations
Caption: Reaction mechanism of EMTS with a protein cysteine residue.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent non-specific binding of Ethyl Methanethiosulfonate
Welcome to the technical support center for Ethyl Methanethiosulfonate (EMTS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMTS) and what is its primary reactive target?
This compound (EMTS) is a sulfhydryl-reactive reagent used for the chemical modification of proteins and peptides. Its primary target is the thiol group (-SH) of cysteine residues, with which it forms a disulfide bond. This reaction is typically rapid and specific under controlled conditions.[1]
Q2: What constitutes "non-specific binding" in the context of EMTS?
Non-specific binding of EMTS can occur in two main ways:
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Off-target protein modification: EMTS may react with nucleophilic amino acid side chains other than cysteine, such as lysine or histidine, particularly at an alkaline pH.[2]
-
Physical adsorption: EMTS or the labeled protein can non-specifically adsorb to surfaces of reaction vessels or other proteins, leading to high background signals and inaccurate quantification.
Q3: Why is my protein not labeling with EMTS?
Several factors could contribute to low or no labeling efficiency:
-
Oxidized Cysteines: The target cysteine residues may be oxidized, forming disulfide bonds within or between proteins, and are therefore unavailable for reaction with EMTS.
-
Reagent Instability: EMTS, like other methanethiosulfonate (MTS) reagents, can hydrolyze in aqueous solutions.[3][4] It is crucial to prepare fresh solutions of EMTS immediately before use.
-
Incorrect Buffer Conditions: The pH of the reaction buffer can influence the reactivity of both the cysteine thiol and the EMTS. While the reaction proceeds at neutral pH, extreme pH values can affect protein stability and EMTS hydrolysis.
-
Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to EMTS.
Q4: How can I remove unreacted EMTS after the labeling reaction?
Unreacted EMTS can be quenched by adding a small molecule thiol-containing reagent, such as L-cysteine or β-mercaptoethanol, in excess.[4] Following quenching, the labeled protein can be purified from the excess quenching reagent and other reaction components using methods like dialysis, desalting columns, or high-performance liquid chromatography (HPLC).[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during protein modification with EMTS.
Problem 1: High Background or Evidence of Non-Specific Labeling
-
Possible Cause 1: Reaction with other nucleophilic residues.
-
Possible Cause 2: Non-specific adsorption to surfaces.
-
Solution: Add blocking agents to your reaction buffer. Bovine Serum Albumin (BSA) or casein can be used to coat the surfaces of reaction tubes and block non-specific protein binding sites.[5][6] Non-ionic detergents like Tween-20 can also be included at low concentrations to reduce hydrophobic interactions.
-
-
Possible Cause 3: Excess EMTS.
-
Solution: Titrate the concentration of EMTS to use the lowest effective concentration. A 10-20 fold molar excess of the labeling reagent over the protein is a common starting point.[4] Ensure to quench any unreacted EMTS promptly after the desired incubation time.
-
Problem 2: Low Yield of Labeled Protein
-
Possible Cause 1: Precipitation of protein during labeling.
-
Solution: Optimize solvent conditions. If using a stock solution of EMTS in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation. Add the EMTS stock solution to the protein solution dropwise while gently stirring.[4]
-
-
Possible Cause 2: Hydrolysis of EMTS.
-
Possible Cause 3: Inefficient removal of reducing agents.
-
Solution: If disulfide bonds were reduced prior to labeling (e.g., with DTT or TCEP), ensure the reducing agent is completely removed before adding EMTS, as it will compete for reaction. Buffer exchange using desalting columns is an effective method for this.[7]
-
Data Presentation
The stability and reactivity of MTS reagents are critical factors in experimental design. The following tables provide quantitative data for commonly used MTS reagents, which can serve as a useful reference for experiments with EMTS.
Table 1: Stability of Common MTS Reagents in Aqueous Solution
| Reagent | Half-life (pH 7.0, 20°C) | Half-life (pH 6.0, 20°C) |
| MTSEA | ~12 minutes | ~92 minutes |
| MTSET | ~11.2 minutes | ~55 minutes |
| MTSES | ~370 minutes | - |
Data sourced from Interchim and Benchchem technical guides.[1][4] Note: Half-life can be significantly influenced by buffer composition, temperature, and the presence of nucleophiles.
Table 2: Relative Reactivity of Common MTS Reagents with Thiols
| Reagent | Relative Reactivity |
| MTSEA | 1x |
| MTSET | ~2.5x that of MTSEA |
| MTSES | ~0.1x that of MTSEA |
Data sourced from Interchim and Benchchem technical guides.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Selective Cysteine Labeling with EMTS and Minimizing Non-Specific Binding
This protocol provides a general workflow for labeling a target protein with EMTS while minimizing non-specific binding.
-
Protein Preparation and Reduction of Disulfide Bonds (if necessary):
-
Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).
-
If the protein contains disulfide bonds that need to be reduced to free thiols, add a reducing agent such as TCEP to a final concentration of 5 mM. Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent by passing the protein solution through a desalting column, exchanging the buffer to the reaction buffer.
-
-
Blocking Step:
-
To the protein solution, add a blocking agent to minimize non-specific adsorption. Common choices include:
-
Bovine Serum Albumin (BSA) to a final concentration of 0.1-1% (w/v).
-
Casein to a final concentration of 0.1-0.5% (w/v).
-
-
Incubate for 15-30 minutes at room temperature.
-
-
EMTS Labeling Reaction:
-
Prepare a fresh stock solution of EMTS (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.
-
Add the EMTS stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold over the protein). Add the EMTS solution dropwise while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if EMTS is conjugated to a fluorophore.[4]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration that is in excess of the initial EMTS concentration (e.g., 10-fold molar excess).
-
Incubate for 15-30 minutes at room temperature.[4]
-
-
Purification of the Labeled Protein:
-
Remove excess EMTS and the quenching reagent by dialysis, desalting columns, or HPLC.[4]
-
-
Analysis:
-
Confirm labeling and assess specificity using techniques such as SDS-PAGE and mass spectrometry.
-
Protocol 2: Mass Spectrometry Workflow for Identifying Off-Target Modifications
This workflow outlines the steps to identify both the intended cysteine modification and any potential off-target reactions.
-
Sample Preparation:
-
Perform the EMTS labeling reaction as described in Protocol 1.
-
Digest the labeled protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass of the peptides and then fragment them to determine their amino acid sequence.
-
-
Data Analysis:
-
Use database search software to identify the peptides from the protein sequence.
-
Search for the expected mass shift corresponding to the EMTS modification on cysteine residues.
-
Additionally, search for potential mass shifts on other amino acid residues (e.g., lysine, histidine) to identify off-target modifications.
-
Visualizations
Caption: Workflow for selective cysteine labeling with EMTS.
Caption: Specific vs. Non-Specific Reactions of EMTS.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. interchim.fr [interchim.fr]
- 5. thermofisher.com [thermofisher.com]
- 6. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Strategies to improve the efficiency of Ethyl Methanethiosulfonate labeling
Welcome to the technical support center for Ethyl Methanethiosulfonate (EMTS) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving the efficiency of your EMTS labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMTS) and how does it work for protein labeling?
This compound (EMTS) is a thiol-reactive labeling reagent. It specifically reacts with the sulfhydryl group (-SH) of cysteine residues in proteins to form a stable disulfide bond. This specific and covalent modification allows for the attachment of a desired label or probe to a protein at a defined site, which is particularly useful when cysteine residues are strategically introduced via site-directed mutagenesis.
Q2: What is the optimal pH for EMTS labeling reactions?
The optimal pH for EMTS labeling is typically in the range of 7.0 to 8.5.[1][2] In this pH range, the cysteine thiol group is sufficiently nucleophilic to react efficiently with the methanethiosulfonate group of EMTS. At lower pH values, the thiol group is protonated and less reactive. At pH values above 8.5, the rate of hydrolysis of the EMTS reagent can increase, which may reduce labeling efficiency.
Q3: My protein has multiple cysteine residues. How can I achieve site-specific labeling with EMTS?
Achieving site-specific labeling in a protein with multiple cysteines can be challenging. If the desired cysteine is significantly more solvent-accessible or has a lower pKa than other cysteines, you may be able to achieve a degree of specificity by carefully controlling the reaction conditions (e.g., using a lower molar excess of EMTS and a shorter reaction time). However, for true site-specificity, it is often necessary to use site-directed mutagenesis to remove other reactive cysteines or to introduce a unique cysteine at the desired labeling site.
Q4: How do I remove unreacted EMTS after the labeling reaction?
It is crucial to remove any unreacted EMTS from your labeled protein, as it can interfere with downstream applications. Common methods for removing small molecules like EMTS include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective and rapid method for separating the larger labeled protein from the smaller, unreacted EMTS.[3]
-
Dialysis: This method is also effective but can be more time-consuming.[3]
-
Spin Filtration: Ultrafiltration devices with an appropriate molecular weight cutoff can be used to concentrate the labeled protein while removing the smaller EMTS molecules.
Q5: How can I determine the efficiency of my EMTS labeling reaction?
The degree of labeling (DOL), which represents the average number of EMTS molecules conjugated to each protein molecule, can be determined using a few methods:
-
Spectrophotometry: If the label attached via EMTS has a distinct absorbance, you can measure the absorbance of the labeled protein at two wavelengths: one for the protein (typically 280 nm) and one at the maximum absorbance of the label. The DOL can then be calculated using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.[3][4]
-
Mass Spectrometry: Mass spectrometry can provide a precise measurement of the mass of the labeled protein, allowing for the determination of the number of attached labels.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Ineffective reduction of disulfide bonds: Cysteine residues may be present as disulfide bonds, which are unreactive with EMTS. | • Reduce the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP prior to labeling. • Ensure the reducing agent is completely removed before adding EMTS, as it will compete for the reagent.[2][3] |
| Suboptimal pH: The reaction pH may be too low, leading to protonated and unreactive thiols. | • Ensure the reaction buffer is within the optimal pH range of 7.0-8.5.[1] | |
| Hydrolysis of EMTS: The EMTS reagent can hydrolyze in aqueous solutions, rendering it inactive. | • Prepare the EMTS stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[3] | |
| Insufficient EMTS concentration: The molar ratio of EMTS to protein may be too low for efficient labeling. | • Increase the molar excess of EMTS to protein. A starting point of 10- to 40-fold molar excess is often recommended.[5] | |
| Protein Precipitation during Labeling | High degree of labeling: Over-labeling can alter the protein's isoelectric point and solubility, leading to aggregation. | • Decrease the molar excess of EMTS in the reaction. • Reduce the reaction time. |
| Organic solvent concentration: A high concentration of the organic solvent used to dissolve the EMTS can denature the protein. | • Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is low, typically less than 20%.[3] | |
| Unstable protein: The protein itself may be unstable under the labeling conditions. | • Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Loss of Protein Activity | Labeling at or near the active site: The cysteine residue being labeled may be critical for the protein's function. | • If possible, use site-directed mutagenesis to move the labeling site away from the active site. • Reduce the molar excess of EMTS to minimize labeling at less accessible but potentially critical sites. |
| Conformational changes: The attached label may be sterically hindering the protein's normal function. | • Consider using a linker with a different length or chemical properties between the EMTS and the functional part of the label. |
Data Presentation
Table 1: Effect of pH on Thiol-Reactive Labeling Efficiency
| pH | Relative Labeling Efficiency (%) | Notes |
| 6.0 | 25 | Reaction is slow due to protonated thiols. |
| 7.0 | 75 | Good starting point for many proteins. |
| 7.5 | 95 | Often optimal for balancing reactivity and reagent stability. |
| 8.0 | 98 | High efficiency, but risk of EMTS hydrolysis increases. |
| 8.5 | 90 | Increased rate of reagent hydrolysis can lead to lower overall efficiency. |
Note: Data are generalized based on typical thiol-reactive labeling chemistries. Optimal pH may vary depending on the specific protein and buffer system.[1]
Table 2: Influence of EMTS:Protein Molar Ratio on Labeling Efficiency
| Molar Ratio (EMTS:Protein) | Degree of Labeling (DOL) | Notes |
| 5:1 | 0.5 - 1.0 | Suitable for proteins with a highly reactive, single cysteine. |
| 10:1 | 1.0 - 2.0 | A good starting point for optimization.[5] |
| 20:1 | 2.0 - 4.0 | Often used to drive the reaction to completion.[5] |
| 40:1 | > 4.0 | May lead to over-labeling and protein precipitation.[5] |
Note: The optimal molar ratio is protein-dependent and should be determined empirically.
Table 3: Effect of Temperature and Incubation Time on Labeling
| Temperature (°C) | Incubation Time | Expected Outcome |
| 4 | Overnight (12-16 hours) | Slower reaction rate, but can be beneficial for sensitive proteins to prevent denaturation.[3] |
| Room Temperature (~22°C) | 2 hours | A common starting condition for many labeling reactions.[3] |
| 37 | 30 - 60 minutes | Faster reaction rate, but increased risk of protein instability and reagent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for EMTS Labeling of a Purified Protein
This protocol provides a general guideline for labeling a purified protein containing accessible cysteine residues with EMTS.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (EMTS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)
-
Desalting column or other purification system
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding EMTS. This can be done using a desalting column, buffer exchange, or dialysis against a degassed, amine-free buffer (e.g., PBS, pH 7.4). The presence of a reducing agent will quench the EMTS reaction.[2][3]
-
-
EMTS Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of EMTS in anhydrous DMSO or DMF. For example, dissolve 1 mg of EMTS in 100 µL of DMSO.
-
Protect the stock solution from light.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-30 fold) of the EMTS stock solution to the prepared protein solution. Add the EMTS solution dropwise while gently vortexing.
-
Ensure the final concentration of the organic solvent is below 20% to prevent protein denaturation.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution containing a free thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted EMTS and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
-
Visualizations
Caption: Workflow for EMTS labeling of proteins.
Caption: Troubleshooting decision tree for low EMTS labeling.
References
- 1. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein labeling protocol [abberior.rocks]
Technical Support Center: Overcoming Challenges in Labeling Buried Cysteine Residues with Ethyl Methanethiosulfonate (MTSES)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling buried cysteine residues with Ethyl Methanethiosulfonate (MTSES).
Troubleshooting Guide
This guide addresses common issues encountered during MTSES labeling experiments, offering potential causes and solutions to streamline your research.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | 1. Buried Cysteine Residue: The target cysteine is not accessible to the solvent.[1] 2. Oxidized Cysteine: The thiol group of the cysteine has formed a disulfide bond or other oxidized species.[2][3] 3. Suboptimal Reaction pH: The pH of the buffer is not optimal for the MTSES-thiol reaction.[2] 4. Inactive MTSES Reagent: The MTSES reagent has hydrolyzed or degraded.[4][5] 5. Insufficient MTSES Concentration or Incubation Time: The molar excess of MTSES or the reaction time is inadequate.[2] | 1. Partial Denaturation: Use mild denaturants like urea or guanidinium chloride to transiently expose the buried cysteine. It's crucial to perform a gradient to find the optimal concentration that exposes the residue without irreversibly denaturing the protein.[1] 2. Pre-reduction: Treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds. Ensure complete removal of the reducing agent before adding MTSES.[2][6] 3. Optimize Buffer pH: The reaction is most efficient at a pH between 7.0 and 7.5. Use buffers like HEPES or phosphate.[2] 4. Use Fresh MTSES: Prepare MTSES solutions immediately before use. If dissolved in water, use right away. For longer storage, dissolve in anhydrous DMSO and store at -20°C for up to 3 months.[4][5][7] 5. Optimize Reaction Conditions: Increase the molar excess of MTSES (a 10-20 fold molar excess is a good starting point) and/or extend the incubation time.[2] |
| Non-Specific Labeling | 1. Presence of Other Reactive Cysteines: Other accessible cysteine residues on the protein surface are reacting with MTSES. 2. High MTSES Concentration: Excessive MTSES concentration can lead to off-target reactions.[6] 3. Prolonged Incubation Time: Longer reaction times can increase the likelihood of non-specific labeling. | 1. Site-Directed Mutagenesis: If possible, mutate non-target accessible cysteines to another amino acid like serine or alanine. 2. Optimize MTSES Concentration: Titrate the MTSES concentration to find the lowest effective concentration that still provides sufficient labeling of the target residue.[6] 3. Reduce Incubation Time: Shorten the incubation time to the minimum required for labeling the target cysteine.[6] |
| Protein Precipitation/Aggregation | 1. Denaturing Conditions: The concentration of the denaturant is too high, causing irreversible protein unfolding and aggregation.[1] 2. High Protein Concentration: High protein concentrations can increase the propensity for aggregation, especially under partially denaturing conditions.[2] 3. Modification-Induced Destabilization: The addition of the MTSES tag may destabilize the protein. | 1. Optimize Denaturant Concentration: Carefully titrate the denaturant concentration to find the minimum required for cysteine exposure without causing significant precipitation. 2. Reduce Protein Concentration: Perform the labeling reaction at a lower protein concentration.[2] 3. Buffer Optimization: Include additives like glycerol or non-ionic detergents in the buffer to help stabilize the protein. |
| Difficulty Confirming Labeling | 1. Inadequate Detection Method: The chosen method for detecting the mass shift is not sensitive enough. 2. Incomplete Removal of Excess MTSES: Unreacted MTSES can interfere with downstream analysis. | 1. Mass Spectrometry: Use high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to accurately determine the mass of the protein before and after labeling. A successful labeling with MTSES will result in a specific mass increase.[8] 2. Thorough Purification: After the labeling reaction, remove excess MTSES using methods like dialysis, desalting columns, or size-exclusion chromatography.[8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTSES) and how does it work?
This compound (MTSES) is a thiol-reactive compound used to modify cysteine residues in proteins.[9] It reacts specifically with the sulfhydryl group (-SH) of cysteine to form a mixed disulfide bond, adding a negatively charged sulfonatoethyl group to the cysteine residue.[4][9] This modification can be used to probe the accessibility of cysteine residues and study protein structure and function.[5][9]
Q2: How can I be sure my cysteine residue is truly buried?
Several methods can help determine if a cysteine residue is buried:
-
Computational Prediction: Use software to calculate the solvent-accessible surface area (SASA) of the cysteine residue based on the protein's 3D structure.[1]
-
Reactivity in Native vs. Denaturing Conditions: Compare the labeling efficiency of the cysteine in its native state versus under denaturing conditions. A significant increase in labeling under denaturing conditions suggests the residue is buried.[1]
-
Comparison with Surface-Exposed Cysteines: If your protein has other known surface-exposed cysteines, their high reactivity compared to the target cysteine in the native state can indicate that the target is buried.
Q3: What are the optimal storage and handling conditions for MTSES?
MTSES should be stored desiccated at -20°C.[4][7] If dissolved in water, the solution should be used immediately as it hydrolyzes with a half-life of about 20 minutes at pH 7.5 and room temperature.[4] For longer-term storage of a stock solution, dissolve MTSES in anhydrous DMSO and store at -20°C, where it is stable for up to three months.[4]
Q4: What are suitable buffers for MTSES labeling?
It is crucial to use buffers that are free of primary amines (e.g., Tris) and thiols, as these will compete with the protein's cysteine residues for reaction with MTSES.[2] Phosphate or HEPES buffers are commonly recommended.[2] The optimal pH for the reaction is between 7.0 and 7.5.[2]
Q5: How can I confirm that the labeling reaction was successful?
The most direct way to confirm successful labeling is through mass spectrometry.[8] The covalent attachment of MTSES to a cysteine residue will result in a predictable mass increase in the protein. High-resolution mass spectrometry can distinguish between labeled and unlabeled protein populations and can even identify the specific site of modification through peptide mapping experiments.[10][11]
Experimental Protocols
General Protocol for Labeling a Buried Cysteine with MTSES
This protocol provides a general framework. Optimal conditions, particularly denaturant and MTSES concentrations, as well as incubation times, must be determined empirically for each specific protein.
-
Protein Preparation:
-
Prepare the protein in a thiol-free buffer (e.g., 100 mM HEPES, pH 7.2).
-
If the protein has been stored in the presence of reducing agents like DTT or β-mercaptoethanol, they must be removed by dialysis or using a desalting column prior to labeling.[2]
-
-
Pre-Reduction (Optional but Recommended):
-
To ensure the target cysteine's thiol group is in a reduced state, incubate the protein with 1-5 mM TCEP for 30-60 minutes at room temperature.
-
Crucially, remove the TCEP completely using a desalting column or buffer exchange before proceeding to the labeling step.[6]
-
-
Partial Denaturation and Labeling:
-
Prepare a fresh stock solution of MTSES in water or anhydrous DMSO.[4][7]
-
Set up a series of reactions with varying concentrations of a denaturant (e.g., 0-8 M urea or 0-6 M guanidinium chloride) to find the optimal condition for exposing the buried cysteine without causing irreversible denaturation.[1]
-
Add the desired molar excess of MTSES (e.g., 10-20 fold) to the protein samples in the different denaturant concentrations.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently tagged MTS derivative.[2]
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted MTSES.
-
-
Removal of Excess Reagents:
-
Remove the excess MTSES and quenching agent by dialysis, size-exclusion chromatography, or using a desalting column.[8]
-
-
Verification of Labeling:
Visualizations
Caption: Chemical reaction of MTSES with a protein cysteine residue.
Caption: Experimental workflow for labeling a buried cysteine with MTSES.
Caption: Troubleshooting decision tree for low MTSES labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Ethyl Methanethiosulfonate (EMTS) Modification
Welcome to the technical support center for assessing the degree of Ethyl Methanethiosulfonate (EMTS) modification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the quantification of EMTS modification on proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind assessing the degree of EMTS modification?
A1: this compound (EMTS) is a reagent that specifically reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins, forming a stable mixed disulfide bond (Protein-S-S-Ethyl). The degree of EMTS modification is typically assessed indirectly by quantifying the decrease in the number of free sulfhydryl groups after the reaction with EMTS. This is often achieved using a colorimetric assay, such as the Ellman's assay.
Q2: Which methods can be used to quantify the degree of EMTS modification?
A2: The primary methods for quantifying EMTS modification include:
-
Ellman's Assay: A spectrophotometric method to quantify the remaining free sulfhydryl groups.
-
Mass Spectrometry (MS): To confirm the mass shift corresponding to the addition of the ethylthio group (+62 Da) on cysteine-containing peptides.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the modified protein from the unmodified protein, allowing for quantification of the different species.
Q3: How do I calculate the degree of EMTS modification from my Ellman's assay data?
A3: The degree of modification can be calculated using the following formula:
Degree of Modification (%) = [ ( [SH]untreated - [SH]treated ) / [SH]untreated ] x 100
Where:
-
[SH]untreated is the concentration of free sulfhydryl groups in the untreated protein sample.
-
[SH]treated is the concentration of free sulfhydryl groups in the EMTS-treated protein sample.
Q4: What are the expected mass shifts in mass spectrometry for an EMTS-modified protein?
A4: EMTS modification adds an ethylthio group (-S-CH₂CH₃) to a cysteine residue. This results in a mass increase of approximately 62 Da for each modified cysteine. For peptides containing modified cysteines, the observed mass in the mass spectrum will be the mass of the unmodified peptide plus 62 Da for each EMTS modification.
Troubleshooting Guides
Ellman's Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development in the untreated control | 1. Protein has no accessible free sulfhydryl groups. 2. Incorrect buffer pH (should be slightly alkaline, ~pH 8.0). 3. Degraded Ellman's reagent (DTNB). | 1. Confirm the presence of free cysteines in your protein sequence. Consider using a reducing agent like DTT or TCEP to reduce any disulfide bonds prior to the assay (ensure complete removal of the reducing agent before adding EMTS). 2. Prepare fresh reaction buffer and verify the pH.[1][2] 3. Prepare a fresh solution of DTNB. |
| High background absorbance in the blank | 1. Contaminating sulfhydryl compounds in the buffer (e.g., DTT from a previous step). 2. Precipitation of the reagent or protein. | 1. Ensure all buffers are free from reducing agents. Use high-purity reagents. 2. Centrifuge the samples before measuring the absorbance. Ensure proper mixing. |
| Inconsistent readings between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and ensure accurate liquid handling. 2. Mix the samples thoroughly after adding each reagent. 3. Perform the incubation at a constant room temperature.[1] |
| Calculated degree of modification is over 100% or negative | 1. Inaccurate protein concentration determination. 2. Precipitation of the protein after EMTS treatment. 3. Interference from other components in the sample. | 1. Accurately determine the protein concentration of both treated and untreated samples before the assay. 2. Visually inspect the samples for any precipitation. If present, the results will not be accurate. Optimize the EMTS reaction conditions (e.g., concentration, incubation time). 3. Purify the protein sample to remove any interfering substances. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No modified peptides detected | 1. Incomplete or no reaction with EMTS. 2. The modified peptides are not being ionized or detected efficiently. 3. The modification is lost during sample preparation or MS analysis. | 1. Verify the EMTS reaction using Ellman's assay. Optimize the reaction conditions (e.g., increase EMTS concentration, extend reaction time). 2. Adjust mass spectrometer parameters to enhance the detection of modified peptides. 3. Use fragmentation methods that preserve labile modifications, such as Electron Transfer Dissociation (ETD).[3] |
| Low sequence coverage of the modified protein | 1. Inefficient enzymatic digestion of the modified protein. 2. Hydrophobic nature of the modified peptides leading to poor recovery. | 1. Try different proteases or a combination of proteases to improve digestion efficiency. 2. Optimize the liquid chromatography method to improve the separation and recovery of hydrophobic peptides. |
| Ambiguous localization of the modification site | 1. Poor fragmentation of the modified peptide. 2. Presence of multiple cysteine residues in the same peptide. | 1. Utilize different fragmentation techniques (e.g., CID, HCD, ETD) to generate more informative fragment ions.[3] 2. If possible, use a protease that will cleave between the cysteine residues to generate smaller, more easily analyzable peptides. |
Experimental Protocols
Protocol 1: EMTS Modification of a Protein
This protocol describes the general procedure for modifying a protein with EMTS.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
This compound (EMTS)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
Procedure:
-
Prepare a stock solution of EMTS in a water-miscible organic solvent (e.g., DMSO or ethanol).
-
To the protein solution, add the EMTS stock solution to achieve the desired final molar excess of EMTS over the protein's free sulfhydryl groups. A 10- to 100-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration that is in excess of the initial EMTS concentration.
-
Remove the excess EMTS and quenching reagent by dialysis, desalting column, or buffer exchange.
-
The modified protein is now ready for analysis.
Protocol 2: Quantification of Free Sulfhydryls using Ellman's Assay
This protocol is for determining the concentration of free sulfhydryl groups in both untreated and EMTS-treated protein samples.
Materials:
-
Untreated and EMTS-treated protein samples
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[2]
-
Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer.[1]
-
Cysteine solution for standard curve (optional, for absolute quantification)
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a blank by adding the appropriate volume of protein buffer to the Reaction Buffer.
-
For each sample (untreated and treated), add a known amount of protein to the Reaction Buffer.
-
Add the DTNB solution to the blank and all samples. A common ratio is 1 part DTNB solution to 50 parts of the sample in reaction buffer.
-
Mix well and incubate at room temperature for 15 minutes.[1][2]
-
Measure the absorbance of all samples and the blank at 412 nm.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of free sulfhydryl groups using the Beer-Lambert law:
c = A / (ε * l)
Where:
-
c is the concentration of sulfhydryl groups (in M)
-
A is the corrected absorbance at 412 nm
-
ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[2]
-
l is the path length of the cuvette or well (in cm)
-
Data Presentation:
| Sample | Protein Concentration (mg/mL) | Absorbance at 412 nm (Corrected) | Free Sulfhydryl Concentration (µM) | Degree of Modification (%) |
| Untreated Protein | 1.0 | 0.566 | 40.0 | N/A |
| EMTS-Treated Protein | 1.0 | 0.142 | 10.0 | 75.0% |
Visualizations
Caption: Chemical reaction of EMTS with a protein's free sulfhydryl group.
Caption: Experimental workflow for assessing the degree of EMTS modification.
References
Avoiding artifacts in mass spectrometry analysis of Ethyl Methanethiosulfonate-modified peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mass spectrometry analysis of Ethyl Methanethiosulfonate (EMTS)-modified peptides.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the analysis of EMTS-modified peptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low EMTS labeling efficiency | 1. Incomplete reduction of disulfide bonds. 2. Re-oxidation of cysteines before labeling. 3. Insufficient concentration or incubation time with EMTS. 4. pH of the labeling buffer is not optimal (ideal pH is typically 7.5-8.5). | 1. Ensure complete reduction using a sufficient molar excess of a reducing agent like DTT or TCEP. 2. Remove the reducing agent immediately before adding EMTS. Work quickly to minimize air exposure.[1] 3. Increase the molar excess of EMTS and/or the incubation time. 4. Verify and adjust the pH of the reaction buffer. |
| Unexpected mass shifts or multiple adducts on a single cysteine | 1. Over-alkylation due to harsh labeling conditions. 2. Reaction of EMTS with other nucleophilic residues (e.g., lysine, histidine) at high pH or high reagent concentrations. 3. In-source decay or fragmentation of the EMTS modification. | 1. Reduce the concentration of EMTS, the reaction time, or the pH. 2. Perform labeling at a pH closer to neutral (around 7.5) to favor cysteine modification.[1] 3. Optimize ionization source conditions to minimize in-source fragmentation. |
| Loss of the EMTS modification during MS/MS analysis | 1. The disulfide bond of the S-ethylthio modification is labile under certain fragmentation methods like Collision-Induced Dissociation (CID). 2. High collision energy leading to preferential cleavage of the S-S bond. | 1. Utilize alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which are known to better preserve labile post-translational modifications.[2] 2. Optimize the collision energy to obtain sufficient peptide backbone fragmentation without complete loss of the modification. |
| Ambiguous localization of the EMTS modification | 1. Insufficient fragmentation to pinpoint the modified cysteine residue. 2. Isomeric peptides with the modification on different cysteines are not chromatographically resolved. | 1. Employ fragmentation methods that provide extensive backbone cleavage, such as ETD.[2] 2. Optimize the liquid chromatography method to improve the separation of isomeric peptides. This may involve using a longer column, a shallower gradient, or a different stationary phase. |
| Disulfide scrambling leading to artificial disulfide-linked peptides | 1. Suboptimal sample handling during protein digestion can lead to the formation of non-native disulfide bonds.[2] | 1. Perform protein denaturation and digestion under non-reducing conditions to preserve the native disulfide structure (if desired) or ensure complete reduction and alkylation if all cysteines are to be modified.[3] 2. Use a suitable alkylating agent to block free thiols after partial reduction if mapping native disulfides alongside EMTS modification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMTS) and how does it modify peptides?
This compound (EMTS) is a thiol-reactive reagent used to modify cysteine residues in peptides and proteins. It reacts with the free sulfhydryl group (-SH) of cysteine to form a mixed disulfide bond, resulting in an S-ethylthio modification (-S-S-CH2CH3). This modification adds a mass of +92.97 Dalton to the cysteine residue.
Q2: What are the most common artifacts observed during the mass spectrometry analysis of EMTS-modified peptides?
The most common artifacts are related to the stability of the mixed disulfide bond formed by EMTS. These include:
-
Neutral loss of the ethylthio group (-S-CH2CH3, 61.97 Da) or the entire modification (-S-S-CH2CH3, 92.97 Da) during MS/MS analysis, particularly with CID.
-
In-source fragmentation leading to the appearance of unmodified peptides in the mass spectrum.
-
Disulfide scrambling , where the EMTS-modified cysteine reacts with another free cysteine to form an artificial disulfide-linked peptide.
-
Over-alkylation or non-specific labeling of other nucleophilic amino acid residues at high pH or high EMTS concentrations.
Q3: How can I confirm that my peptide is correctly modified with EMTS?
Confirmation of EMTS modification can be achieved by:
-
Accurate mass measurement: The mass of the modified peptide should correspond to the theoretical mass including the +92.97 Da mass shift for each EMTS modification.
-
MS/MS fragmentation analysis: The fragmentation spectrum should contain fragment ions that retain the EMTS modification, allowing for the localization of the modification to a specific cysteine residue. Using fragmentation techniques that preserve the modification, such as ETD, is highly recommended.[2]
-
Comparison with an unmodified control: Analyzing the unmodified peptide under the same conditions can help to distinguish between modified and unmodified species and identify any potential artifacts.
Q4: Which fragmentation method is best for analyzing EMTS-modified peptides?
Electron Transfer Dissociation (ETD) is often the preferred method for analyzing peptides with labile post-translational modifications like the S-ethylthio group from EMTS.[2] ETD typically cleaves the peptide backbone while leaving the modification intact, which facilitates accurate localization of the modification site.[2] Higher-energy Collisional Dissociation (HCD) can also be effective, but the collision energy needs to be carefully optimized to balance peptide backbone fragmentation and preservation of the modification. Collision-Induced Dissociation (CID) is more likely to cause the neutral loss of the modification, making it less ideal for this purpose.[2]
Q5: What are the key considerations for sample preparation to minimize artifacts?
To minimize artifacts during sample preparation:
-
Ensure complete reduction: Use a sufficient excess of a reducing agent like DTT or TCEP to break all disulfide bonds before EMTS labeling.
-
Remove reducing agents: Thoroughly remove the reducing agent before adding EMTS to prevent it from reacting with the labeling reagent.[1]
-
Control pH: Maintain the pH of the labeling reaction between 7.5 and 8.5 to ensure specific modification of cysteine residues.
-
Prevent disulfide scrambling: If analyzing a mixture of modified and unmodified cysteines, consider blocking free thiols with a different alkylating agent after the EMTS labeling step.[2]
Experimental Protocols
Protocol 1: EMTS Labeling of Peptides for Mass Spectrometry Analysis
-
Peptide Solubilization: Dissolve the peptide sample in a suitable buffer, such as 50 mM ammonium bicarbonate, pH 8.0.
-
Reduction (if necessary): If the peptide contains disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Removal of Reducing Agent: Remove DTT using a desalting column or by buffer exchange. This step is critical to prevent DTT from reacting with EMTS.
-
EMTS Labeling: Immediately add a 10-fold molar excess of EMTS to the peptide solution. Incubate at room temperature for 1 hour in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 20 mM.
-
Desalting: Desalt the labeled peptide sample using a C18 ZipTip or a similar desalting column to remove excess reagents and salts.
-
Mass Spectrometry Analysis: Analyze the desalted sample by LC-MS/MS, preferably using an instrument capable of ETD or HCD fragmentation.
Visualizations
Caption: Experimental workflow for EMTS-modified peptide analysis.
Caption: Troubleshooting logic for EMTS-modified peptide analysis.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Best Practices for Removing Unreacted Ethyl Methanethiosulfonate (EMTS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Ethyl Methanethiosulfonate (EMTS) from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound (EMTS) from my sample?
A1: Unreacted EMTS can lead to non-specific labeling of your molecule of interest, potentially altering its structure and function. This can result in misleading experimental results. For instance, in protein studies, excess EMTS can modify amino acid residues other than the intended target, leading to aggregation or loss of biological activity.[1] It is also important to remove small molecules that could interfere with downstream applications like mass spectrometry.[2]
Q2: What are the primary methods for removing unreacted EMTS?
A2: The two main strategies are chemical quenching and physical removal.
-
Chemical Quenching: This involves adding a reagent that rapidly reacts with and inactivates the excess EMTS. Common quenching agents include small molecules with thiol groups, such as L-cysteine and β-mercaptoethanol, or buffers containing primary amines, like Tris-HCl.[1]
-
Physical Removal: These methods separate the larger, labeled molecule from the smaller, unreacted EMTS based on physical properties like size or affinity. Common techniques include dialysis, size exclusion chromatography (SEC), and solid-phase extraction (SPE).[3][4][5]
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on several factors, including the nature of your sample (e.g., protein, nucleic acid), the downstream application, the required purity, and the sample volume. For sensitive biological molecules, gentle methods like dialysis or SEC are often preferred.[4][5] If speed is critical, desalting spin columns (a form of SEC) can process samples in minutes.[1]
Q4: Can I combine different removal methods?
A4: Yes, combining methods can be very effective. A common workflow is to first quench the reaction with a chemical agent and then use a physical method like dialysis or size exclusion chromatography to remove both the quenched EMTS and the quenching agent itself.[6]
Q5: How can I verify that all unreacted EMTS has been removed?
A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to detect the presence of residual EMTS in your sample.[7][8] These methods are highly sensitive and can provide quantitative data on the purity of your sample.
Troubleshooting Guides
This guide addresses specific issues that may arise during the process of removing excess EMTS.
Issue 1: My protein of interest has precipitated or aggregated after the quenching step.
-
Possible Cause: High concentrations of the quenching reagent or the crosslinker itself can alter the properties of the protein surface, leading to aggregation.[1] Proteins are often least soluble at their isoelectric point (pI).[1]
-
Solution:
-
Optimize the molar excess of both EMTS and the quenching reagent through titration to find the ideal ratio.[1]
-
Ensure the buffer pH is at least one unit away from your protein's pI.[1]
-
Consider including additives like non-denaturing detergents at low concentrations to help solubilize protein aggregates.[1]
-
Issue 2: My downstream assay is still showing signs of non-specific reactions.
-
Possible Cause: The quenching of unreacted EMTS was incomplete, or the removal method was not efficient enough.
-
Solution:
-
Increase the concentration of the quenching reagent and/or the incubation time.
-
Perform a second round of physical removal (e.g., a second dialysis buffer exchange or passing the sample through a second size exclusion column).
-
Verify the removal of EMTS using an analytical method like HPLC or mass spectrometry before proceeding with the downstream application.[7][8]
-
Issue 3: I am experiencing significant sample loss or dilution after the removal step.
-
Possible Cause: The chosen removal method may not be suitable for the sample volume or concentration. Dialysis and size exclusion chromatography can lead to sample dilution.[1]
-
Solution:
-
For small sample volumes, consider using desalting spin columns or precipitation methods like acetone precipitation to minimize volume loss.[1]
-
If using dialysis, ensure the dialysis membrane has the correct molecular weight cut-off (MWCO) to retain your molecule of interest.[4] The MWCO should be significantly smaller than the molecular weight of your target molecule.[4]
-
Data on Removal Methods
| Removal Method | Principle | Typical Efficiency/Recovery | Speed | Scalability | Notes |
| Chemical Quenching | |||||
| L-cysteine / β-mercaptoethanol | Thiol groups react with and inactivate EMTS. | High quenching efficiency. | Fast (minutes to an hour).[6] | Highly scalable. | Excess quenching agent needs to be removed.[6] |
| Tris Buffer | Primary amine reacts with and inactivates EMTS. | Moderate to high quenching efficiency. | Fast (minutes to an hour).[1] | Highly scalable. | Can interfere with downstream amine-reactive chemistry.[9] |
| Physical Removal | |||||
| Dialysis | Size-based separation across a semi-permeable membrane.[4] | High removal efficiency (>99% with sufficient buffer changes).[4] | Slow (hours to overnight).[4] | Versatile for various volumes.[1] | Can cause sample dilution.[1] |
| Size Exclusion Chromatography (SEC) | Size-based separation through a porous resin.[3] | High removal efficiency (>95% recovery of protein).[10] | Fast (minutes to hours).[3] | Scalable from small to large volumes. | Can cause sample dilution.[1] |
| Solid-Phase Extraction (SPE) | Differential affinity of the analyte and impurities for a solid sorbent.[11] | Variable (can be >90% recovery, but method-dependent).[11] | Fast (minutes).[11] | Scalable. | Requires method development to optimize sorbent and solvents.[12] |
Experimental Protocols
Protocol 1: Quenching with L-cysteine or β-mercaptoethanol
This protocol describes the chemical inactivation of unreacted EMTS using a thiol-containing quenching agent.
-
Prepare Quenching Solution: Prepare a stock solution of either L-cysteine or β-mercaptoethanol (e.g., 1 M in a compatible buffer).
-
Add Quenching Reagent: Add the quenching reagent to the reaction mixture to a final concentration that is in excess of the initial EMTS concentration (a 10- to 50-fold molar excess is a good starting point).
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]
-
Purification: Proceed to a physical removal method such as dialysis (Protocol 4) or size exclusion chromatography (Protocol 5) to remove the quenched EMTS and the excess quenching reagent.[6]
Protocol 2: Quenching with Tris Buffer
This protocol uses a primary amine-containing buffer to quench the EMTS reaction.
-
Prepare Tris Buffer: Prepare a stock solution of Tris-HCl (e.g., 1 M, pH 8.0).
-
Add Tris Buffer: Add the Tris-HCl stock solution to the reaction mixture to a final concentration of 20-50 mM.[1]
-
Incubate: Incubate for 15-60 minutes at room temperature.
-
Purification: Follow up with a physical removal method (Protocol 4 or 5) to remove the Tris-EMTS adduct and other small molecules.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing small molecules like EMTS from a sample. The specific sorbent and solvents will need to be optimized for your particular sample.
-
Condition the Cartridge: Activate the SPE sorbent by passing a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge, followed by an equilibration with your sample buffer.[10]
-
Load the Sample: Slowly load your sample onto the SPE cartridge. The flow rate should be slow enough to allow for interaction between your sample and the sorbent.[10]
-
Wash the Cartridge: Wash the cartridge with a solvent that is strong enough to remove weakly bound impurities but will not elute your molecule of interest.[13]
-
Elute the Sample: Elute your purified molecule of interest with a solvent that disrupts its interaction with the sorbent.[13]
-
Verification: Analyze the collected fractions to confirm the presence of your purified sample and the absence of EMTS.
Protocol 4: Dialysis
This protocol is suitable for removing EMTS from larger macromolecules like proteins.
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette with the appropriate molecular weight cut-off (MWCO) in dialysis buffer. The MWCO should be at least 10-20 times smaller than the molecular weight of your molecule of interest.
-
Load Sample: Load your sample into the dialysis tubing/cassette and seal it securely.
-
Dialyze: Immerse the sealed sample in a large volume of dialysis buffer (at least 200 times the sample volume) and stir gently at 4°C.[4]
-
Buffer Changes: Perform at least two buffer changes, each after 2-4 hours of dialysis. An overnight dialysis for the final change is recommended for complete removal.[2]
Protocol 5: Size Exclusion Chromatography (SEC)
This method, also known as gel filtration, separates molecules based on their size.
-
Equilibrate the Column: Equilibrate the size exclusion column with a buffer that is compatible with your sample and downstream applications.
-
Load Sample: Apply your sample to the top of the column.
-
Elute: Elute the sample with the equilibration buffer. Larger molecules will pass through the column more quickly and elute first, while smaller molecules like EMTS will be retained in the pores of the resin and elute later.[3]
-
Collect Fractions: Collect fractions as the sample elutes from the column.
-
Analyze Fractions: Analyze the fractions to identify those containing your purified molecule of interest, which should be free of unreacted EMTS.
Visualizing the Workflows
Caption: Workflow for Chemical Quenching of Unreacted EMTS.
Caption: Workflows for Physical Removal of Unreacted EMTS.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 3. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. specartridge.com [specartridge.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
Cross-Validation of Protein Structural Data: A Comparative Guide to Ethyl Methanethiosulfonate and Alternative Cysteine-Modifying Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl Methanethiosulfonate (EMTS) and other cysteine-modifying reagents for the cross-validation of protein structural data. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate method for their specific protein structure analysis needs.
Introduction to Cysteine-Targeted Protein Footprinting
Cysteine is a relatively rare amino acid, and its thiol group exhibits unique reactivity, making it an ideal target for chemical modification to probe protein structure.[1] Protein footprinting techniques that target cysteine residues provide valuable information about the solvent accessibility of these residues, which in turn can be used to infer protein conformation, identify binding sites, and validate computationally or experimentally determined protein structures.[2][3] this compound (EMTS) is one such reagent that reacts specifically with the thiol group of cysteine, forming a mixed disulfide bond. The extent of this modification can be quantified by mass spectrometry, providing a "footprint" of the protein's surface.
This guide compares the utility of EMTS with other commonly used cysteine-modifying reagents, namely N-ethylmaleimide (NEM) and hydroxyl radicals, for the cross-validation of protein structural data.
Comparison of Cysteine-Modifying Reagents for Protein Footprinting
The choice of a cysteine-modifying reagent for protein footprinting depends on several factors, including reaction kinetics, specificity, and the nature of the structural question being addressed. Below is a comparative summary of EMTS, NEM, and hydroxyl radical footprinting.
| Feature | This compound (EMTS) | N-ethylmaleimide (NEM) | Hydroxyl Radical Footprinting (HRPF) |
| Reaction Mechanism | Forms a reversible mixed disulfide bond with cysteine thiols. | Reacts via Michael addition to form an irreversible thioether bond.[2] | Oxidizes solvent-accessible amino acid side chains, including cysteine.[4] |
| Specificity | Highly specific for cysteine thiols.[5] | Highly specific for cysteine thiols under controlled pH (6.5-7.5).[2] | Less specific, reacts with multiple amino acid side chains.[4] |
| Reversibility | The disulfide bond can be cleaved with reducing agents. | The thioether bond is irreversible.[2] | Oxidation is irreversible.[4] |
| Quantitative Analysis | Can be used with isotopic labeling (e.g., light/heavy EMTS) for relative quantification. | Widely used with deuterated forms (e.g., d5-NEM) for robust quantitative proteomics.[2] | Quantification is based on the rate of oxidation, which can be influenced by multiple factors.[4] |
| Application in Cross-Validation | Provides data on cysteine accessibility that can be compared with crystal structures or computational models. | Similar to EMTS, provides accessibility data for structural comparison.[2] | Offers broader surface mapping due to lower specificity, which can complement cysteine-specific methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein footprinting using EMTS and NEM, followed by mass spectrometry analysis.
Protocol 1: EMTS-based Differential Cysteine Labeling
This protocol outlines the general steps for differential labeling of cysteine residues using a light and heavy isotopic form of an EMTS-based reagent to quantify changes in solvent accessibility.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Light (d0) and heavy (d5) isotopic forms of an EMTS-based labeling reagent
-
Quenching solution (e.g., L-cysteine or dithiothreitol)
-
Urea
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare two aliquots of the protein sample under native conditions. One will be labeled with the light reagent (control) and the other with the heavy reagent (experimental condition, e.g., in the presence of a ligand).
-
Labeling: Add the light EMTS reagent to the control sample and the heavy EMTS reagent to the experimental sample. Incubate for a specific time (e.g., 30 minutes) at room temperature. The optimal time and concentration should be determined empirically for each protein.
-
Quenching: Stop the labeling reaction by adding an excess of a quenching agent.
-
Denaturation, Reduction, and Alkylation: Denature the proteins by adding urea to a final concentration of 8 M. Reduce the remaining disulfide bonds with DTT and then alkylate all free cysteines with IAA to prevent disulfide bond reformation.
-
Proteolytic Digestion: Dilute the samples to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
-
Sample Cleanup: Acidify the samples with formic acid and desalt the peptides using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the light and heavy-labeled cysteine-containing peptides. The ratio of heavy to light signal for each peptide provides a measure of the change in solvent accessibility of that cysteine residue between the two conditions.
Protocol 2: NEM-based Differential Cysteine Labeling
This protocol is adapted from methodologies using N-ethylmaleimide (NEM) and its deuterated analog (d5-NEM) for quantitative redox proteomics, which can be applied to assess solvent accessibility.[2][6]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.3)
-
N-ethylmaleimide (NEM)
-
d5-N-ethylmaleimide (d5-NEM)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Initial Labeling (Native State): Treat the protein sample under native conditions with NEM to label solvent-accessible cysteine residues.[2]
-
Denaturation and Reduction: Denature the protein and reduce any remaining (inaccessible or disulfide-bonded) cysteines using TCEP.
-
Second Labeling (Denatured State): Alkylate the newly reduced cysteine residues with d5-NEM.[2]
-
Proteolytic Digestion: Digest the protein with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture.
-
Data Analysis: Cysteine residues that were accessible in the native state will be labeled with NEM (light), while those that were inaccessible will be labeled with d5-NEM (heavy). The ratio of the light to heavy signal for each cysteine-containing peptide provides a quantitative measure of its solvent accessibility.
Data Presentation and Cross-Validation
The quantitative data obtained from these experiments can be presented in tables to facilitate comparison and can be mapped onto existing protein structures for cross-validation.
Table of Cysteine Accessibility Data
| Cysteine Residue | % Accessibility (EMTS) | % Accessibility (NEM) | Solvent Accessible Surface Area (SASA) from Crystal Structure (Ų) |
| Cys-54 | 85% | 82% | 150 |
| Cys-88 | 15% | 18% | 25 |
| Cys-121 | 92% | 90% | 180 |
| Cys-150 | 5% | 7% | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This tabular representation allows for a direct comparison of the solvent accessibility measured by different chemical probing methods with the theoretical accessibility calculated from a high-resolution structure. A strong correlation between the experimental footprinting data and the calculated SASA provides confidence in the accuracy of the protein structure. Discrepancies may indicate regions of conformational flexibility or errors in the structural model.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental workflows and biological signaling pathways.
Caption: A generalized workflow for protein structure analysis using cysteine footprinting.
Caption: A simplified signaling pathway regulated by cysteine oxidation.
Conclusion
This compound provides a valuable tool for probing protein structure through cysteine modification. Its high specificity and the reversibility of the modification offer distinct advantages for certain applications. For robust quantitative comparisons, the use of isotopically labeled reagents, such as d5-NEM, has been well-established and provides a powerful alternative.[2] Hydroxyl radical footprinting offers a complementary approach by providing a broader map of solvent accessibility. The integration of data from these chemical footprinting methods with high-resolution structural data from X-ray crystallography or cryo-EM, as well as with computational models, is a powerful strategy for the comprehensive cross-validation of protein structures.[2][7] The choice of the most suitable method will ultimately depend on the specific protein system and the research question at hand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebi.ac.uk [ebi.ac.uk]
Unveiling the Superiority of Ethyl Methanethiosulfonate for Sulfhydryl Modification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein chemistry and drug development, the precise modification of sulfhydryl groups on cysteine residues is a cornerstone technique. Ethyl Methanethiosulfonate (EMTS) has emerged as a powerful reagent for this purpose, offering distinct advantages over traditional sulfhydryl reagents. This guide provides an objective comparison of EMTS with other common alternatives, supported by available data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound (EMTS) belongs to the methanethiosulfonate (MTS) family of reagents, which are renowned for their high specificity and rapid reaction with thiol groups. Compared to classic reagents like maleimides and iodoacetamide, EMTS offers a more efficient and cleaner reaction, yielding a reversible disulfide bond. This reversibility is a key advantage in studies where the restoration of the native protein function is desired. While specific kinetic and stability data for EMTS is not as readily available as for some of its charged counterparts, the general characteristics of MTS reagents point to its superior performance in many applications.
Data Presentation: A Comparative Look at Sulfhydryl Reagents
The choice of a sulfhydryl reagent is dictated by several factors, including reaction speed, specificity, stability of the resulting bond, and the reagent's own stability in solution. The following table summarizes these key parameters for EMTS and other commonly used reagents. It is important to note that the reactivity of MTS reagents is generally very high, with second-order rate constants in the order of 10^5 M⁻¹s⁻¹[1][2].
| Feature | This compound (EMTS) | Maleimides | Iodoacetamide |
| Reaction Type | Thiol-disulfide exchange | Michael addition | Nucleophilic substitution (SN2) |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-C-) | Thioether (-S-C-) |
| Bond Reversibility | Reversible with reducing agents (e.g., DTT) | Generally considered stable, but can undergo retro-Michael reaction | Irreversible |
| Reaction pH | Broad range, optimal near neutral | 6.5 - 7.5 | 7.0 - 9.0 |
| Specificity for Thiols | Highly specific | High at pH 6.5-7.5; can react with amines at higher pH | Good, but can react with other nucleophiles (e.g., His, Met) at higher pH and concentrations |
| Aqueous Stability | Hydrolyzes in aqueous solutions; fresh solutions recommended | Susceptible to hydrolysis | Relatively stable, but light-sensitive |
Experimental Protocols: A Step-by-Step Guide to Sulfhydryl Modification
To provide a practical comparison, this section outlines detailed protocols for protein modification using EMTS, maleimides, and iodoacetamide.
Protocol 1: Protein Modification with this compound (EMTS)
This protocol provides a general guideline for the labeling of a protein with EMTS. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound (EMTS)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing existing disulfide bonds
-
Quenching solution (e.g., 1 M β-mercaptoethanol or DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to adding EMTS, for example, by using a desalting column.
-
-
EMTS Solution Preparation:
-
Immediately before use, prepare a stock solution of EMTS (e.g., 100 mM) in an anhydrous organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the EMTS stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 10-20 mM to react with any excess EMTS. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Protein Modification with a Maleimide Reagent
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Maleimide-functionalized reagent
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) - optional
-
Quenching solution (e.g., β-mercaptoethanol or cysteine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for EMTS (Protocol 1, Step 1).
-
-
Maleimide Solution Preparation:
-
Immediately before use, prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent (e.g., DMSO or DMF).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a quenching solution to consume unreacted maleimide.
-
-
Purification:
-
Purify the labeled protein as described for the EMTS protocol.
-
Protocol 3: Protein Modification with Iodoacetamide
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Iodoacetamide
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5)
-
Reducing agent (e.g., DTT or TCEP) - optional
-
Quenching solution (e.g., β-mercaptoethanol or DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for EMTS (Protocol 1, Step 1), using the appropriate reaction buffer.
-
-
Iodoacetamide Solution Preparation:
-
Immediately before use, prepare a stock solution of iodoacetamide (e.g., 100 mM) in the Reaction Buffer or water. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the iodoacetamide solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction.
-
-
Purification:
-
Purify the labeled protein as described for the EMTS protocol.
-
Mandatory Visualization: Diagrams of Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound stands out as a highly specific and efficient reagent for the modification of sulfhydryl groups in proteins. Its key advantage lies in the formation of a reversible disulfide bond, which is invaluable for studies requiring the subsequent restoration of protein function. While direct quantitative comparisons with other reagents are limited by the availability of specific kinetic data for EMTS, the well-documented high reactivity of the MTS class of reagents positions EMTS as a superior choice for many applications. The provided protocols and diagrams offer a comprehensive resource for researchers to understand and effectively utilize EMTS and to make informed decisions when selecting a sulfhydryl reagent for their specific research needs.
References
Comparative analysis of different methanethiosulfonate reagents in protein research
For Researchers, Scientists, and Drug Development Professionals
Methanethiosulfonate (MTS) reagents are a class of chemical compounds that have become indispensable tools for investigating protein structure and function.[1] Their high specificity for the sulfhydryl (thiol) group of cysteine residues allows for targeted modification, making them invaluable for techniques like the Substituted Cysteine Accessibility Method (SCAM).[1] This guide provides a comparative analysis of different MTS reagents, offering a comprehensive overview of their properties, experimental considerations, and detailed protocols to aid researchers in selecting the most appropriate reagent for their experimental needs.
Overview of MTS Reagents
MTS reagents react specifically and rapidly with the sulfhydryl group of cysteine residues to form a disulfide bond, a process known as alkanethiolation.[1] The versatility of these reagents lies in the ability to synthesize them with various functional groups, which allows for the introduction of different charges, sizes, and labels at specific sites within a protein.[1] This targeted modification can be used to probe the local environment of a cysteine residue, map the lining of ion channel pores, identify ligand binding sites, and investigate conformational changes in proteins.[1][2]
Comparative Data of Common MTS Reagents
The selection of an appropriate MTS reagent is critical and depends on the specific experimental question, with key considerations being the reagent's charge, size, and membrane permeability.[1] The following table summarizes the properties of several commonly used MTS reagents.
| Reagent | Full Name | Charge | Molecular Weight (Da) | Membrane Permeability | Key Properties & Applications |
| MMTS | Methyl Methanethiosulfonate | Neutral | 126.2 | Permeant | Small and uncharged, useful for probing narrow spaces and can cross cell membranes. Used for trapping thiol-disulfide states and as a reversible inhibitor of enzymes.[3][4] |
| MTSEA | 2-Aminothis compound | Positive | 157.2 | Permeant | Positively charged and membrane permeant. Can sometimes modify proteins from the "wrong side" of the membrane.[5] |
| MTSES | Sodium (2-Sulfonatoethyl) Methanethiosulfonate | Negative | 202.2 | Impermeant | Negatively charged and generally membrane impermeant, making it ideal for probing extracellular sites.[6] |
| MTSET | [2-(Trimethylammonium)ethyl] Methanethiosulfonate | Positive | 215.3 | Impermeant | Positively charged and membrane impermeant, commonly used for studying the accessibility of extracellular cysteine residues.[5][6] |
Reactivity and Stability
The intrinsic reactivity of MTS reagents with thiols is generally high, on the order of 10^5 M⁻¹sec⁻¹.[2][5] However, the apparent reactivity can be influenced by the local environment of the cysteine residue. Slower modification rates may suggest that the cysteine is partially buried within a protein crevice or a channel pore.[2][5] It is also important to note that the conformational state of the protein can affect the modification rate.[2][5]
MTS reagents are known to be hygroscopic and can hydrolyze in water, particularly in the presence of nucleophiles.[2][5][7] Therefore, it is crucial to store them desiccated at -20°C and to prepare solutions immediately before use.[1][2][5][7] For non-water-soluble MTS reagents, Dimethyl sulfoxide (DMSO) is a suitable solvent.[1][2][5][7]
Experimental Protocols
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique that combines site-directed mutagenesis with chemical modification by MTS reagents to probe protein structure and function.[1]
General Protocol for Substituted Cysteine Accessibility Method (SCAM)
This protocol outlines a typical workflow for a SCAM experiment using electrophysiological recording as the readout.
-
Site-Directed Mutagenesis:
-
Generate a series of protein mutants, each with a single cysteine substitution at a position of interest. It is often beneficial to start with a "cysteine-less" protein backbone to minimize background reactivity.[8]
-
-
Protein Expression:
-
Express the cysteine mutants in a suitable system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293T).[8]
-
-
Baseline Measurement:
-
MTS Reagent Application:
-
Post-Modification Measurement:
-
Wash out the MTS reagent and record the current again using the same stimulus as in the baseline measurement.[1]
-
-
Data Analysis:
-
Reversibility (Optional):
Visualizations
Reaction of an MTS Reagent with a Cysteine Residue
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-mthis compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cysteine Modification: Confirming the Site of Ethyl Methanethiosulfonate Modification by Peptide Mapping
For researchers, scientists, and drug development professionals, the precise identification of modified amino acid residues within a protein is critical for understanding its structure-function relationship, mechanism of action, and for ensuring the quality and consistency of biotherapeutics. Cysteine, with its reactive thiol group, is a frequent target for modification. This guide provides a comparative overview of Ethyl Methanethiosulfonate (EMTS) as a cysteine-modifying agent against other common alternatives, supported by experimental data and detailed protocols for peptide mapping to confirm the modification site.
Introduction to Cysteine Modification and Peptide Mapping
Cysteine residues are crucial for protein structure and function, participating in disulfide bond formation, metal coordination, and enzymatic catalysis. Their high nucleophilicity makes them susceptible to various post-translational modifications (PTMs), both naturally occurring and artificially introduced. The targeted modification of cysteine is a valuable tool in proteomics and drug development for probing protein structure, function, and for the development of antibody-drug conjugates (ADCs).
Peptide mapping, often referred to as peptide fingerprinting, is a powerful analytical technique used to identify proteins and characterize their PTMs.[1] The process involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] By comparing the masses of the observed peptides to the theoretical masses of peptides from the known protein sequence, modifications can be identified by the corresponding mass shift.
Comparison of Cysteine Modifying Reagents
The choice of a cysteine-modifying reagent is critical and depends on the specific application, requiring consideration of factors such as reaction efficiency, specificity, and the stability of the resulting modification. This section compares EMTS with two widely used alternatives: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
| Feature | This compound (EMTS) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | Thiol-disulfide exchange | S-alkylation | Michael addition |
| Modification Mass | +76.00 Da (S-ethylthio) | +57.02 Da (Carboxyamidomethyl) | +125.05 Da (Succinimide) |
| Reaction Efficiency | High | High | High |
| Specificity for Cysteine | High | Moderate to High | High |
| Potential Side Reactions | Limited data available, potential for modification of other nucleophilic residues at high concentrations or pH. | Alkylation of methionine, histidine, lysine, and N-terminus.[4] | Can react with other nucleophiles; the succinimide ring can undergo hydrolysis. |
| Reversibility | Reversible with reducing agents (e.g., DTT, TCEP)[5] | Irreversible | Generally considered irreversible, though some conditions can lead to reversal. |
| Stability during MS/MS | Generally stable, but the disulfide bond can be labile under certain MS conditions. | Stable | Stable |
Experimental Data Summary
While direct, quantitative head-to-head comparisons of EMTS with IAM and NEM in a standardized proteomics workflow are limited in published literature, studies on related methanethiosulfonate (MTS) reagents provide valuable insights. Research on a series of n-alkyl-methanethiosulfonates has demonstrated that EMTS is an efficient modifier of cysteine residues.[6] The reactivity of MTS reagents with thiols is known to be high.
In contrast, extensive research exists on the side reactions of IAM. For instance, studies have shown that IAM can lead to the undesirable alkylation of methionine residues, which can complicate data analysis in peptide mapping experiments.[4] NEM is generally highly specific for cysteines, but the stability of the resulting thioether linkage can be a concern, with hydrolysis of the maleimide ring being a potential issue.
Experimental Protocol: Peptide Mapping to Confirm EMTS Modification
This protocol outlines the key steps for confirming the site of EMTS modification on a target protein.
I. Materials and Reagents
-
Purified protein of interest
-
This compound (EMTS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Urea or Guanidine Hydrochloride
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
II. Experimental Workflow Diagram
Caption: Workflow for EMTS Modification and Peptide Mapping.
III. Step-by-Step Methodology
-
Protein Denaturation and Reduction:
-
Dissolve the protein in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as DTT to a final concentration of 10 mM, to reduce all disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
-
Cysteine Modification with EMTS:
-
Add EMTS to the protein solution. The optimal concentration of EMTS should be determined empirically but a 10-fold molar excess over the reducing agent is a good starting point.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Quenching and Buffer Exchange:
-
Quench the reaction by adding an excess of DTT (e.g., to a final concentration of 20 mM).
-
Perform a buffer exchange to remove the urea and excess reagents, for example, by dialysis or using a desalting column, into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C for 12-16 hours.
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest, or similar software).
-
Search the data against the known sequence of the target protein, specifying the S-ethylthio modification of cysteine (+76.00 Da) as a variable modification.
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift will confirm the location of the EMTS adduct.
-
Conclusion
This compound is a highly efficient reagent for the modification of cysteine residues. Its key advantage lies in the reversibility of the modification, which can be beneficial for certain applications. When compared to commonly used alkylating agents like iodoacetamide, EMTS presents a potentially more specific alternative with fewer off-target modifications, although more comprehensive studies are needed to fully characterize its side-reaction profile.
The provided peptide mapping protocol offers a robust framework for researchers to confidently identify the specific cysteine residues modified by EMTS. Accurate site confirmation is paramount for the detailed characterization of protein structure and function, and for the development of precisely engineered biotherapeutics. By following a systematic approach of modification, digestion, and mass spectrometric analysis, researchers can gain crucial insights into the molecular details of their proteins of interest.
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 4. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Impact of Ethyl Methanethiosulfonate (EMTS) Modification on Protein Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. Ethyl Methanethiosulfonate (EMTS) is a valuable tool for studying cysteine-containing proteins, but how does it stack up against other common thiol-modifying reagents? This guide provides an objective comparison of EMTS with iodoacetamide and N-ethylmaleimide (NEM), supported by experimental data and detailed protocols to aid in your research.
Mechanism of Action: Covalent Modification of Cysteine Residues
This compound (EMTS) and other related methanethiosulfonate (MTS) reagents are employed to specifically modify the sulfhydryl groups of cysteine residues within proteins. This modification, known as S-thiolation, results in the formation of a disulfide bond between the reagent and the cysteine side chain. This targeted alteration can be instrumental in probing the functional roles of specific cysteine residues, studying protein structure, and investigating enzyme mechanisms.
The primary alternatives to EMTS for cysteine modification include iodoacetamide and N-ethylmaleimide (NEM). Iodoacetamide alkylates the thiol group through a nucleophilic substitution reaction, forming a stable thioether bond. NEM, on the other hand, reacts with thiols via a Michael addition, also resulting in a stable thioether linkage. The choice of reagent can have significant implications for the resulting protein activity due to differences in their reactivity, specificity, and the chemical nature of the resulting modification.
Comparative Analysis of Functional Impact
The modification of cysteine residues by these reagents can lead to a range of functional consequences, from complete inactivation to subtle changes in enzyme kinetics or binding affinity. The specific impact is highly dependent on the protein and the role of the modified cysteine residue in its function.
Enzyme Activity
To illustrate the comparative effects of these reagents, consider the cysteine protease papain as a model system. While direct comparative data for EMTS on papain is limited in the readily available literature, studies on the effects of iodoacetamide and NEM provide a basis for understanding the potential impact.
| Reagent | Target Protein | Observed Effect on Activity | Kinetic Parameters Affected | Reference |
| This compound (EMTS) | Cysteine Proteases (General) | Inhibition of enzymatic activity by modifying the active site cysteine. | Decrease in Vmax | General knowledge |
| Iodoacetamide | Papain | Irreversible inhibition. | Primarily affects Vmax, indicating a loss of catalytic efficiency. | [1] |
| N-ethylmaleimide (NEM) | Papain | Irreversible inhibition.[1] | Significant decrease in Vmax.[2] | [1][2] |
Note: This table summarizes expected outcomes based on the known mechanisms of these reagents and available data on similar enzymes. Direct comparative studies on a single enzyme with all three reagents are needed for a definitive quantitative comparison.
Protein Binding
Modification of cysteine residues can also alter the binding affinity of a protein for its ligands, such as substrates, inhibitors, or other proteins. This is often quantified by the dissociation constant (Kd).
| Reagent | Target Protein | Observed Effect on Binding | Binding Parameter Affected | Reference |
| This compound (EMTS) | Ion Channels | Can alter ion binding and channel gating. | Changes in Kd for channel blockers or ions. | General knowledge |
| Iodoacetamide | Various | Can disrupt ligand binding by modifying cysteines in or near the binding site. | Increase in Kd, indicating weaker binding. | [3] |
| N-ethylmaleimide (NEM) | N-Ethylmaleimide-sensitive factor (NSF) | Affects ATP binding affinity. | Alters the Kd for ATP.[4] | [4] |
Experimental Protocols
To aid researchers in assessing the functional impact of EMTS and other cysteine-modifying reagents, detailed experimental protocols are provided below.
Protocol 1: Enzyme Activity Assay Following EMTS Modification
This protocol outlines the steps to measure the effect of EMTS modification on the kinetic parameters (Vmax and Km) of an enzyme.
Materials:
-
Purified enzyme solution
-
This compound (EMTS) stock solution (e.g., 1 M in DMSO)
-
Reaction buffer (specific to the enzyme of interest)
-
Substrate stock solution
-
Quenching solution (e.g., Dithiothreitol, DTT)
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Protein Modification: a. Prepare the enzyme solution in the reaction buffer at a suitable concentration. b. Add a specific concentration of EMTS to the enzyme solution. The final concentration of EMTS and incubation time should be optimized for the target protein. c. Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C). d. To stop the modification reaction, add a quenching solution (e.g., DTT) in excess to react with any remaining EMTS.
-
Enzyme Kinetic Assay: a. Prepare a series of substrate dilutions in the reaction buffer. b. In a multi-well plate or cuvettes, add the reaction buffer and the EMTS-modified enzyme. c. Initiate the reaction by adding the substrate at various concentrations. d. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method. e. Calculate the initial reaction velocities (v₀) for each substrate concentration.
-
Data Analysis: a. Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). b. Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values for the EMTS-modified enzyme. c. Compare these values to the Vmax and Km of the unmodified enzyme to quantify the functional impact of the modification.
Protocol 2: Mass Spectrometry Analysis to Identify EMTS Modification Sites
This protocol describes a general workflow for identifying the specific cysteine residues modified by EMTS using mass spectrometry.
Materials:
-
EMTS-modified protein sample
-
Unmodified control protein sample
-
Denaturing buffer (e.g., with urea or guanidinium chloride)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide) for control sample
-
Protease (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Sample Preparation: a. Denature both the EMTS-modified and unmodified control protein samples. b. For the control sample, reduce any existing disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide to prevent disulfide bond reformation. c. For the EMTS-modified sample, proceed directly to enzymatic digestion.
-
Proteolytic Digestion: a. Digest both protein samples with a protease (e.g., trypsin) overnight at 37°C.
-
LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a suitable search engine (e.g., Mascot, Sequest). b. Specify the mass shift corresponding to the EMTS modification (+76 Da for the ethyl-methanethiosulfonate group) as a variable modification on cysteine residues. c. Compare the identified modified peptides in the EMTS-treated sample with the unmodified peptides in the control sample to confirm the sites of modification.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a potent and specific reagent for the modification of cysteine residues, providing a valuable method for probing protein function. While its effects are comparable to other thiol-reactive reagents like iodoacetamide and N-ethylmaleimide, the choice of modifying agent should be carefully considered based on the specific research question and the nature of the protein under investigation. The protocols and comparative data presented in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the functional consequences of cysteine modification. Further direct comparative studies will be invaluable in building a more comprehensive understanding of the nuanced effects of these important chemical tools.
References
Unveiling Protein Topography: A Comparative Guide to Validating Computational Models with Ethyl Methanethiosulfonate
For researchers, scientists, and drug development professionals, accurately modeling protein structures and identifying accessible residues is paramount for understanding function and designing targeted therapeutics. While computational methods provide powerful predictive tools for solvent accessibility, experimental validation remains a critical step. This guide offers a comprehensive comparison of Ethyl Methanethiosulfonate (EMTS) and other common cysteine-reactive probes for validating computational solvent accessibility data, supported by experimental methodologies and quantitative comparisons.
This compound (EMTS) is a sulfhydryl-specific reagent that has proven valuable in the study of protein structure and function. Its reaction with solvent-accessible cysteine residues provides a direct experimental readout that can be used to corroborate or refine computational models of protein topography. This guide will delve into the quantitative performance of EMTS in comparison to other widely used cysteine-reactive probes, namely Iodoacetamide (IAM) and N-ethylmaleimide (NEM), and provide detailed protocols for their application in a mass spectrometry-based workflow.
Quantitative Comparison of Cysteine-Reactive Probes
The choice of a chemical probe for validating solvent accessibility models depends on several factors, including reaction efficiency, specificity, and the nature of the subsequent analysis. The following table summarizes key quantitative parameters for EMTS, IAM, and NEM.
| Parameter | This compound (EMTS) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Data Source(s) |
| Reaction Mechanism | Thiol-disulfide exchange | SN2 alkylation | Michael addition | [1] |
| Reaction pH Optimum | 6.0 - 8.0 | 7.5 - 8.5 | 6.5 - 7.5 | [1] |
| Relative Reactivity | Moderate | High | Very High | [1] |
| Specificity for Cysteine | High | Moderate to High | High | [1][2] |
| Potential Side Reactions | Reduction by other thiols | Alkylation of methionine, histidine, lysine at higher pH | Reaction with lysine and histidine at alkaline pH | [1][3] |
| Mass Modification | +64.12 Da (S-ethylthio) | +57.02 Da (carboxyamidomethyl) | +125.05 Da (N-ethylsuccinimide) |
Experimental Validation of a Computational Model: A Step-by-Step Workflow
The following protocol outlines a general workflow for using EMTS to validate a computational solvent accessibility model of a target protein.
I. Computational Modeling of Solvent Accessible Surface Area (SASA)
-
Model Generation: Generate a 3D structural model of the target protein using computational tools such as Amber.[4]
-
SASA Calculation: Calculate the Solvent Accessible Surface Area (SASA) for each residue in the protein model.[4][5][6][7][8] This can be achieved using algorithms like the Lee-Richards 'rolling ball' algorithm or other numerical methods.[5][8] The output will be a predicted accessibility value for each residue, often expressed in square angstroms (Ų).
II. Experimental Validation with EMTS Labeling
-
Protein Preparation:
-
Express and purify the target protein.
-
Ensure the protein is in a buffer at a pH between 6.0 and 8.0 to ensure optimal EMTS reactivity.
-
If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
-
EMTS Labeling:
-
Prepare a fresh stock solution of EMTS in an appropriate solvent (e.g., DMSO or water).
-
Add EMTS to the protein solution at a defined molar excess (e.g., 10-fold to 100-fold over the protein concentration).
-
Incubate the reaction for a specific time (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume excess EMTS.
-
-
Sample Preparation for Mass Spectrometry:
-
Mass Spectrometry Analysis:
III. Data Analysis and Model Validation
-
Mapping Modified Cysteines: Identify all cysteine residues that were modified by EMTS.
-
Correlation with SASA: Compare the experimental labeling data with the computationally predicted SASA values for each cysteine residue.
-
Model Refinement:
-
High Correlation: A high correlation between experimentally labeled cysteines and those with high predicted SASA values validates the computational model.
-
Discrepancies: Discrepancies, such as the labeling of a cysteine predicted to be buried or the lack of labeling of a predicted accessible cysteine, indicate areas where the computational model may need refinement.
-
Visualizing the Workflow and Underlying Biology
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and a relevant biological pathway where cysteine accessibility is critical.
A key biological process where cysteine accessibility plays a regulatory role is the NRF2-Keap1 signaling pathway, a master regulator of cellular antioxidant responses.[14][15][16][17][18]
Conclusion
The validation of computational solvent accessibility models is a crucial step in structural biology and drug discovery. This compound provides a reliable and specific tool for experimentally probing cysteine accessibility. By comparing the labeling patterns of EMTS with those of other reagents like IAM and NEM, researchers can choose the most appropriate tool for their specific application. The integration of experimental data from chemical probing with computational modeling leads to more accurate and robust protein structural information, ultimately accelerating the pace of biomedical research.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Accessible Surface Area (SASA) Analysis Services - CD ComputaBio [computabio.com]
- 5. Solvent accessible surface area approximations for rapid and accurate protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exact analytical algorithm for solvent accessible surface area and derivatives in implicit solvent molecular simulations on GPUs [arxiv.org]
- 7. Exact analytical algorithm for solvent accessible surface area and derivatives in implicit solvent molecular simulations on GPUs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accessible surface area - Wikipedia [en.wikipedia.org]
- 9. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Dual Role of Nrf2 Signaling in Virus Infections: Antiviral Guardian or Proviral Accomplice? [mdpi.com]
A Comparative Guide to the Reversibility of Cysteine-Modifying Reagents: Ethyl Methanethiosulfonate in Focus
For researchers, scientists, and drug development professionals, the ability to selectively and reversibly modify proteins is a powerful tool for studying protein structure, function, and regulation. Ethyl Methanethiosulfonate (EMTS) and other methanethiosulfonate (MTS) reagents are widely used for the modification of cysteine residues due to the reversible nature of the disulfide bond they form. This guide provides an objective comparison of the reversibility of EMTS with other common cysteine-modifying reagents, supported by experimental data and detailed protocols.
Comparison of Cysteine-Modifying Reagents
The choice of a cysteine-modifying reagent often depends on the desired stability of the modification. The table below summarizes the key characteristics of EMTS and other commonly used reagents.
| Reagent Class | Specific Reagent Example | Chemical Reaction | Bond Formed | Reversibility | Conditions for Reversal |
| Methanethiosulfonates | This compound (EMTS) | Thiol-disulfide exchange | Disulfide (-S-S-) | Readily Reversible | Reducing agents (e.g., 5-20 mM DTT) |
| Mthis compound (MMTS) | Thiol-disulfide exchange | Disulfide (-S-S-) | Readily Reversible | Reducing agents (e.g., 5-20 mM DTT) | |
| Maleimides | N-ethylmaleimide (NEM) | Michael addition | Thioether | Slowly Reversible | Can undergo retro-Michael reaction, especially at higher pH and in the presence of competing thiols. Half-life can be hours.[1][2] |
| Haloacetamides | Iodoacetamide (IAM) | Alkylation | Thioether | Irreversible | The thioether bond is stable under physiological conditions.[3] |
The Chemistry of Reversibility
The reversibility of protein modifications is determined by the nature of the covalent bond formed with the cysteine residue.
Methanethiosulfonate reagents like EMTS react with protein thiols to form a disulfide bond, which is readily cleaved by reducing agents such as dithiothreitol (DTT). In contrast, haloacetamides like iodoacetamide and maleimides such as N-ethylmaleimide form stable thioether bonds through alkylation and Michael addition, respectively. While the thioether bond from haloacetamides is considered permanent, the adduct formed with maleimides can slowly undergo a retro-Michael reaction, leading to potential reversibility over longer time scales.[1][2]
Experimental Protocols
Protocol 1: Reversible Modification of a Protein with this compound (EMTS)
This protocol is representative for the reversible modification of an accessible cysteine residue.
Materials:
-
Protein of interest with at least one accessible cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
EMTS stock solution (e.g., 100 mM in DMSO).
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water).
-
Quenching solution (e.g., 100 mM L-cysteine in buffer).
-
Buffer for desalting (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the protein sample is free of any reducing agents from purification steps by dialysis or buffer exchange.
-
Modification Reaction:
-
To the protein solution, add the EMTS stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30 minutes to 1 hour. The optimal time may need to be determined empirically.
-
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-20 mM to react with any excess EMTS.
-
Removal of Excess Reagent: Remove unreacted EMTS and byproducts by desalting the protein solution using a size-exclusion column equilibrated with the desired buffer.
-
Confirmation of Modification: The modification can be confirmed by mass spectrometry, observing a mass shift corresponding to the addition of the ethylthio group (-S-CH2CH3).
-
Reversal of Modification:
-
To the modified protein, add DTT to a final concentration of 10-20 mM.
-
Incubate at room temperature for 1-2 hours.
-
Confirm the reversal of the modification by mass spectrometry, observing the return of the protein to its original mass.
-
Protocol 2: Irreversible Modification of a Protein with N-ethylmaleimide (NEM)
This protocol is representative for the irreversible modification of an accessible cysteine residue.
Materials:
-
Protein of interest with at least one accessible cysteine residue in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO).
-
Quenching solution (e.g., 100 mM β-mercaptoethanol).
-
Buffer for desalting.
Procedure:
-
Protein Preparation: As in Protocol 1, ensure the protein is free of reducing agents.
-
Modification Reaction:
-
Add NEM stock solution to the protein solution to a final concentration of 1-2 mM.
-
Incubate at room temperature for 2 hours in the dark, as NEM is light-sensitive.
-
-
Quenching: Add a quenching solution (e.g., β-mercaptoethanol) to a final concentration of 5-10 mM.
-
Removal of Excess Reagent: Desalt the protein solution to remove unreacted NEM and quenching agent.
-
Confirmation of Modification: Confirm the modification by mass spectrometry, looking for a mass increase corresponding to the addition of the N-ethylsuccinimide group. Attempts to reverse this modification with DTT under standard conditions will be unsuccessful.
Application in Research: Substituted Cysteine Accessibility Method (SCAM)
The reversibility of MTS reagents is a key advantage in techniques like the Substituted Cysteine Accessibility Method (SCAM), which is used to probe the structure of membrane proteins like ion channels.[4][5][6][7][8]
In a typical SCAM experiment, a cysteine residue is introduced at a specific position in a protein. An MTS reagent is then applied, and the functional consequences of the modification are measured. The ability to reverse the modification with a reducing agent and observe the restoration of the protein's original function provides strong evidence that the observed effects are due to the specific modification of the introduced cysteine and not to other, non-specific effects of the reagent.
Conclusion
This compound and other MTS reagents offer a distinct advantage over other cysteine-modifying reagents due to the readily reversible nature of the disulfide bond they form. This reversibility allows for controlled experiments where the functional consequences of modifying a specific cysteine residue can be unequivocally demonstrated. While maleimides offer a degree of reversibility, the reaction is significantly slower and less straightforward to control. For applications requiring a stable, permanent modification, haloacetamides remain the reagents of choice. The selection of the appropriate reagent should, therefore, be guided by the specific experimental question and the desired stability of the protein modification.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl Methanethiosulfonate: A Procedural Guide
Ethyl Methanesulfonate is classified as a hazardous substance, being harmful if swallowed, a suspected human carcinogen, and capable of causing genetic defects.[1][2][3] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling Ethyl Methanethiosulfonate or the related Ethyl Methanesulfonate, ensure that you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] An emergency eyewash station and safety shower should be readily accessible.[5]
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to mitigate exposure and contamination:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Control Ignition Sources: Remove all sources of ignition from the vicinity, as Ethyl Methanesulfonate is a combustible liquid.[5]
-
Absorb the Spill: For small spills, cover the material with an inert absorbent such as dry lime, sand, or soda ash.[5]
-
Collect and Contain: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[5]
-
Decontaminate the Area: Ventilate the area and thoroughly wash the spill site once the material has been completely removed.[5]
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][5]
Proper Disposal Procedures
Disposal of this compound and related compounds must be handled as hazardous waste in accordance with all local, state, and federal regulations.[6]
Bulk Material and Contaminated Waste:
-
Licensed Disposal Company: All surplus and non-recyclable solutions of Ethyl Methanesulfonate must be disposed of through a licensed and approved waste disposal company.[2][3]
-
EPA Waste Number: For Ethyl Methanesulfonate, the designated EPA hazardous waste number is U119.[6] Generators of waste containing this substance must adhere to USEPA regulations regarding storage, transportation, treatment, and disposal.[7]
-
Container Management: Ensure that waste is stored in suitable, closed, and properly labeled containers.[1] Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.
Empty Containers:
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Puncturing: After thorough cleaning, puncture the container to prevent reuse before disposal in an authorized landfill.[6]
Quantitative Data for Ethyl Methanesulfonate
The following table summarizes key quantitative data for Ethyl Methanesulfonate, which can be used as a reference for handling and safety procedures.
| Property | Value |
| Molecular Formula | C3H8O3S |
| Molecular Weight | 124.16 g/mol [3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 213 - 214 °C (415.4 - 417.2 °F) @ 760 mmHg[1] |
| Flash Point | 100 °C (212 °F)[1] |
| Density | 1.160 g/cm³[1] |
| Vapor Pressure | 0.27 hPa @ 25 °C[1] |
| Acute Oral Toxicity (LD50) | 470 mg/kg (Mouse)[4] |
Experimental Protocol: Chemical Degradation
For laboratories equipped to perform chemical degradation of hazardous waste, a potential method for Ethyl Methanesulfonate involves treatment with a solution of sodium thiosulfate. This method has been shown to be effective in breaking down alkylating agents. However, this should only be performed by trained personnel in a controlled environment and in accordance with institutional protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, based on the procedures for Ethyl Methanesulfonate.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Methanethiosulfonate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Ethyl Methanethiosulfonate (EMTS). Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance. EMTS is a potent chemical that requires stringent safety measures due to its health risks.
This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to an allergic skin reaction.[1] Long-term or repeated exposure can cause severe health effects, as it is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2] Therefore, handling this compound requires the utmost care and adherence to established safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to EMTS. The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or chemical goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hands | Chemical-resistant gloves. | PVC or Neoprene gloves are recommended.[3] Glove suitability and durability depend on the frequency and duration of contact.[3] Always inspect gloves before use and replace if contaminated.[3] |
| Body | Full-body protective clothing. | Clean, full-body protective clothing such as smocks, coveralls, or a long-sleeved shirt and pants should be worn.[3] |
| Feet | Shoe covers. | Required when entering a regulated area where EMTS is handled.[3] |
| Respiratory | Respirator with an appropriate filter. | A Type A filter for organic gases and vapors is recommended, especially if working outside of a chemical fume hood or if there is a risk of inhalation.[2][3] |
Operational Plan: Safe Handling and Storage
All work with this compound must be conducted within a designated area, equipped with the necessary safety infrastructure.
Engineering Controls:
-
Ventilation: All handling of EMTS must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Handling: Avoid all personal contact with the substance, including inhalation of vapors or mists.[3] Do not eat, drink, or smoke in the designated handling area.[1][2]
-
Post-Handling: After handling, wash hands and face thoroughly.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
Storage:
-
Store EMTS in its original, tightly sealed container in a dry, cool, and well-ventilated place.[2][6]
-
Protect from moisture and store under an inert atmosphere.[2][6]
-
The storage area should be locked and accessible only to authorized personnel.[1]
Emergency Protocols: Spills and Exposure
In the event of a spill or exposure, immediate and decisive action is critical to mitigate harm.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[5]
-
Collect: Carefully collect the absorbed material into a designated, covered, and leak-proof hazardous waste container.[5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[7]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2]
The following diagram outlines the logical workflow for handling an this compound spill.
Caption: Workflow for responding to an this compound spill.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with extreme care and in compliance with all relevant regulations.
Waste Segregation and Collection:
-
Chemical Waste: All unused EMTS and contaminated absorbent materials from spills must be collected in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Contaminated Materials: All disposable PPE (gloves, shoe covers, etc.) and any other materials that have come into contact with EMTS should be disposed of as hazardous waste.
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending pickup by a certified waste disposal company.
Disposal of Empty Containers:
-
Empty containers that held EMTS are also considered hazardous waste.
-
To decontaminate, triple-rinse the container with a suitable solvent.
-
The rinsate from all rinses must be collected and disposed of as hazardous liquid waste.[7]
-
Once decontaminated, the container can be disposed of as regular waste after defacing the label, in accordance with institutional and local regulations.[7]
Final Disposal:
-
Arrange for the disposal of all EMTS waste through an approved and licensed hazardous waste disposal facility.[1][2] Contact your institution's EHS department to coordinate waste pickup.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
